molecular formula C10H12O2 B568768 Eugenol-d3

Eugenol-d3

Cat. No.: B568768
M. Wt: 167.22 g/mol
InChI Key: RRAFCDWBNXTKKO-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eugenol-d3, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-prop-2-enyl-2-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAFCDWBNXTKKO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Stability and Storage of Eugenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Eugenol-d3. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications requiring accurate quantification and maintenance of chemical integrity. This document details known stability information, potential degradation pathways, and recommended analytical methodologies for assessing stability, drawing upon data from its non-deuterated analogue, eugenol, as a close surrogate.

Introduction to this compound

This compound is the deuterated form of eugenol, a naturally occurring phenolic compound found in essential oils of clove, nutmeg, and cinnamon. The deuterium labeling at the methoxy group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of eugenol in various biological and chemical matrices. Its applications span pharmacokinetic studies, metabolic research, and therapeutic drug monitoring. Given its role as a standard, maintaining its stability and purity is paramount for generating reliable and accurate experimental data.

Recommended Storage Conditions

Proper storage is crucial to minimize degradation and ensure the long-term stability of this compound. The following conditions are recommended based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Pure (Neat) Form -20°CUp to 3 yearsProtect from light.
4°CUp to 2 yearsProtect from light.
In Solvent -80°CUp to 6 monthsUse airtight containers to prevent solvent evaporation.
-20°CUp to 1 monthUse airtight containers to prevent solvent evaporation.

Note: It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific storage recommendations.

Stability Profile and Degradation Pathways

This compound, like its non-deuterated counterpart, is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are light, temperature, and oxidizing agents.

Light Sensitivity

Eugenol is known to be light-sensitive[1]. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. It is imperative to store this compound in amber vials or otherwise protected from light to prevent photodegradation. Studies on eugenol have shown that it can undergo rapid photooxidation, especially in the presence of sensitizers[2].

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermogravimetric analysis of eugenol shows that weight loss due to vaporization begins around 134°C, with significant degradation occurring at higher temperatures[3]. The thermal degradation of eugenol can yield various products, including vanillin and benzene, particularly at high temperatures[4]. For solutions, the choice of solvent and its volatility at different temperatures should also be considered.

Oxidative Degradation

The phenolic hydroxyl and allyl groups in the this compound molecule are susceptible to oxidation[4]. Oxidation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The primary oxidation products of eugenol include eugenol epoxide, vicinal diols, aldehydes, and carboxylic acids. The specific products formed depend on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate can lead to the formation of a vicinal diol[1][3].

The following diagram illustrates a potential oxidative degradation pathway for this compound, based on known reactions of eugenol.

Oxidation_Pathway Eugenol_d3 This compound Epoxide This compound Epoxide Eugenol_d3->Epoxide Oxidation (e.g., peroxy acids) Diol This compound Diol Eugenol_d3->Diol Oxidation (e.g., KMnO4) Epoxide->Diol Hydrolysis Aldehyde Vanillin-d3 derivative Diol->Aldehyde Oxidative Cleavage Carboxylic_Acid Vanillic acid-d3 derivative Aldehyde->Carboxylic_Acid Oxidation

Caption: Potential Oxidative Degradation Pathway of this compound.

pH Stability

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is essential to employ stability-indicating analytical methods. These methods should be able to separate the intact compound from its potential degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for assessing the stability of phenolic compounds. A validated, stability-indicating HPLC method is crucial for accurate quantification.

Protocol: Development of a Stability-Indicating RP-HPLC Method for this compound

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point[6][7].

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is commonly used. A typical starting point is 60:40 (v/v) methanol:water[6][7]. The mobile phase composition should be optimized to achieve adequate separation of this compound from its degradation products.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point[8].

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 280 nm[6][7].

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to stress conditions to intentionally generate degradation products.

    • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid sample or a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or white light.

  • Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[9].

The following workflow illustrates the process of developing and validating a stability-indicating HPLC method.

HPLC_Method_Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) Select_Column Select Column (e.g., C18) Optimize_MP Optimize Mobile Phase (Methanol/Water) Select_Column->Optimize_MP Optimize_FR Optimize Flow Rate Optimize_MP->Optimize_FR Optimize_WL Optimize Wavelength (e.g., 280 nm) Optimize_FR->Optimize_WL Acid_Base Acid/Base Hydrolysis Optimize_WL->Acid_Base Oxidation Oxidation Thermal Thermal Stress Photolytic Photolytic Stress Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validated_Method Validated Stability-Indicating HPLC Method LOD_LOQ->Validated_Method cluster_1 cluster_1 cluster_1->Specificity

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

GC-MS for Stability and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It can be used to separate and identify potential degradation products.

Protocol: GC-MS Analysis of this compound

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split or splitless injection depending on the concentration of the sample. The injector temperature is typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown degradation products or in selected ion monitoring (SIM) mode for targeted quantification of this compound.

  • Sample Preparation: Samples may need to be derivatized (e.g., acetylation of the hydroxyl group) to improve chromatographic performance and volatility, although this may not be necessary for this compound itself[10].

Impact of Stability on Research Applications

The stability of this compound is a critical factor in its primary application as an internal standard. Degradation of the standard can lead to inaccurate quantification of the target analyte (eugenol).

Logical Relationship: Stability and Data Integrity

Stability_Impact Stable_Eugenol_d3 Stable this compound (Known Concentration) Accurate_Quant Accurate Quantification of Eugenol Stable_Eugenol_d3->Accurate_Quant Leads to Degraded_Eugenol_d3 Degraded this compound (Lower Concentration) Inaccurate_Quant Inaccurate Quantification of Eugenol Degraded_Eugenol_d3->Inaccurate_Quant Leads to Reliable_Data Reliable Experimental Data Accurate_Quant->Reliable_Data Ensures Unreliable_Data Unreliable Experimental Data Inaccurate_Quant->Unreliable_Data Results in

Caption: Impact of this compound Stability on Data Integrity.

Conclusion

The stability of this compound is a critical consideration for its use in research and drug development. While specific quantitative stability data for the deuterated form is limited, the known stability profile of eugenol provides a strong basis for handling and storage recommendations. Protection from light, elevated temperatures, and oxidizing conditions is paramount. For applications requiring the highest level of accuracy, the use of validated stability-indicating analytical methods, such as HPLC and GC-MS, is essential to monitor the purity and integrity of this compound. By adhering to the guidelines presented in this document, researchers can ensure the reliability of their experimental results and the overall success of their studies.

References

In-Depth Technical Guide: Health and Safety Considerations for Handling Eugenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Eugenol-d3 is a deuterated form of Eugenol, and specific safety and toxicity data for the deuterated compound are limited. Therefore, this guide largely relies on the established safety profile of Eugenol as a close surrogate. It is imperative to consult the official SDS provided by the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental protocol.

Introduction

This compound, the deuterium-labeled analogue of Eugenol, serves as a critical internal standard for the precise quantification of Eugenol in various biological and chemical matrices using mass spectrometry-based methods. While the substitution of protium with deuterium is not expected to significantly alter the macroscopic chemical hazards, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the health and safety considerations, handling procedures, and emergency responses pertinent to this compound.

Chemical and Physical Properties

The physical and chemical properties of Eugenol are summarized below. These values should be considered as close approximations for this compound.

PropertyValueReference
Chemical Formula C₁₀H₉D₃O₂[1]
Molecular Weight 167.22 g/mol [1]
Appearance Colorless to pale yellow oily liquid[2]
Odor Pleasant, spicy, clove-like[2]
Boiling Point 254 °C (489 °F; 527 K)[2]
Melting Point -7.5 °C (18.5 °F; 265.6 K)[2]
Density 1.06 g/cm³[2]
Flash Point 104 °C (219 °F; 377 K)[2]
Solubility Soluble in ethanol, ether, and chloroform. Slightly soluble in water.[3]

Toxicological Data

Toxicological data for Eugenol are provided as a reference for assessing the potential hazards of this compound.

ParameterValueSpeciesReference
LD50 (Oral) 1930 mg/kgRat[3][4]
LD50 (Oral) 2680 mg/kgRat[5]
LD50 (Oral) >2,000 mg/kgRat[6][7]
LC50 (Inhalation) >2.58 mg/L (4 hours)Rat[6]

Health Effects:

  • Ingestion: Harmful if swallowed.[4] Ingestion of large amounts may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[4][8] In severe cases of overdose, it can lead to liver damage, convulsions, and even coma.[2][8]

  • Inhalation: May cause respiratory tract irritation.[8] High concentrations of vapor can lead to dizziness and shallow breathing.[8]

  • Skin Contact: Causes skin irritation.[4][5] Prolonged or repeated contact may lead to allergic contact dermatitis.[4][8]

  • Eye Contact: Causes serious eye irritation and may lead to burns.[1][5][8]

Hazard Identification and Classification

Based on the data for Eugenol, this compound should be handled as a hazardous substance.

Hazard CategoryClassification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Skin Irritation Category 2 (Causes skin irritation)
Eye Irritation Category 2A (Causes serious eye irritation)
Skin Sensitization Category 1 (May cause an allergic skin reaction)

NFPA 704 Diamond:

alt text
[8]

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

  • Instability (Yellow): 0 - Normally stable, even under fire conditions.

  • Special (White): (No symbol)

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear impervious gloves such as nitrile or butyl rubber.[4][9] A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[7] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

Handling Procedures
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4][7]

  • Use in a well-ventilated area or a chemical fume hood.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Keep containers tightly closed when not in use.[5]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Protect from light and air.[8][10] Storage under an inert atmosphere is recommended.[10]

  • Keep containers tightly sealed to prevent leakage.[4]

Emergency Procedures

First Aid Measures
  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give small quantities of water to drink.[1] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[5]

Spills and Leaks
  • Small Spills: Remove all ignition sources.[8] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][4] Place the absorbed material in a suitable, labeled container for disposal.[4] Clean the spill area with 60-70% ethanol followed by soap and water.[8]

  • Large Spills: Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] Contain the spill to prevent it from entering drains or waterways.[7] Follow the same procedure as for small spills for cleanup.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The substance is combustible.[8] When heated to decomposition, it may emit acrid smoke and irritating fumes of carbon monoxide and carbon dioxide.[4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[4] Dispose of the chemical and any contaminated materials through a licensed waste disposal contractor.[1] Do not allow the material to enter drains or waterways.[7]

Experimental Protocols

The following is a general protocol for the use of this compound as an internal standard. This should be adapted based on the specific requirements of the experiment and a thorough risk assessment.

Preparation of Stock and Working Solutions
  • Risk Assessment: Before starting, perform a risk assessment for the preparation of solutions, considering the concentration and volume.

  • PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all weighing and solution preparation in a chemical fume hood.

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

    • Prepare working solutions by diluting the stock solution as required for the experiment.

  • Storage: Store stock and working solutions in tightly sealed containers at -20°C, protected from light.

Sample Preparation and Analysis
  • Spiking: Add a known amount of the this compound internal standard solution to each sample before extraction.

  • Extraction: Perform the sample extraction according to the validated method for the analyte of interest (Eugenol).

  • Analysis: Analyze the extracted samples using a suitable analytical technique, such as GC-MS or LC-MS.

Biological Pathways and Visualization

Eugenol has been shown to exert its biological effects through various signaling pathways. One of the key pathways modulated by Eugenol is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell proliferation.[11][12][13] Eugenol can suppress the activation of NF-κB, thereby inhibiting the expression of downstream pro-inflammatory and proliferative genes.[11][12]

Eugenol_NFkB_Pathway cluster_nucleus Nucleus Eugenol Eugenol IKK IKK Complex Eugenol->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkBa_complex NF-κB-IκBα Complex (Inactive) IkBa->NFkB_IkBa_complex Inhibits NFkB_p65_p50->NFkB_IkBa_complex Binds to NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_IkBa_complex->NFkB_p65_p50_active Translocates to Nucleus upon IκBα degradation Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory & Proliferative Genes (e.g., COX-2, Cyclin D1) Inflammation_Proliferation Inflammation & Cell Proliferation ProInflammatory_Genes->Inflammation_Proliferation Leads to NFkB_p65_p50_active->ProInflammatory_Genes Induces Transcription Safe_Handling_Workflow Start Receipt of This compound Inspect Inspect Container for Damage Start->Inspect Store Store in Cool, Dry, Well-Ventilated Area (Protect from light) Inspect->Store Risk_Assessment Conduct Risk Assessment Store->Risk_Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Handling Handle in Chemical Fume Hood PPE->Handling Experiment Perform Experiment (e.g., solution prep, sample spiking) Handling->Experiment Spill Spill Occurs Handling->Spill Potential Waste Collect Waste (Chemical & Contaminated Materials) Experiment->Waste Spill_Cleanup Follow Spill Cleanup Procedure Spill->Spill_Cleanup Spill_Cleanup->Waste Disposal Dispose of Waste via Licensed Contractor Waste->Disposal End End of Process Disposal->End

References

The Application of Eugenol-d3 in Unraveling Eugenol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, has garnered significant interest in the pharmaceutical and food industries for its diverse biological activities. Understanding its metabolic fate is crucial for evaluating its safety and efficacy. Eugenol-d3, a deuterated analog of eugenol, serves as a powerful tool in metabolic research. As a stable isotope-labeled internal standard, it enables precise and accurate quantification of eugenol and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of the potential applications of this compound in metabolic research, focusing on the enzymes involved, pharmacokinetic parameters, and detailed experimental protocols.

Core Principles of Eugenol Metabolism

Eugenol undergoes extensive phase I and phase II metabolism, primarily in the liver, leading to the formation of various metabolites that are subsequently excreted. The major metabolic pathways include glucuronidation, sulfation, and oxidation.

Phase I Metabolism: This phase involves the modification of the eugenol molecule, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Phase II Metabolism: In this phase, the modified or parent eugenol molecule is conjugated with endogenous molecules to increase its water solubility and facilitate its excretion. The key phase II reactions for eugenol are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).

The Role of this compound in Metabolic Studies

This compound, in which three hydrogen atoms on the methoxy group are replaced with deuterium, is an ideal internal standard for quantitative bioanalysis. Its chemical and physical properties are nearly identical to those of eugenol, ensuring similar extraction recovery and ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the unlabeled eugenol and its metabolites, enabling accurate quantification.

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of eugenol concentrations in biological samples such as plasma, urine, and liver microsomes. This is essential for pharmacokinetic studies and for determining the kinetics of metabolic reactions.

Key Enzymes in Eugenol Metabolism

Several specific enzyme isoforms have been identified as key players in the metabolism of eugenol.

Cytochrome P450 (CYP) Isoforms

In vitro studies using human liver microsomes have shown that several CYP isoforms are involved in the oxidative metabolism of eugenol. Furthermore, eugenol has been demonstrated to inhibit the activity of these enzymes to varying degrees.

CYP IsoformRole in Eugenol MetabolismInhibition by Eugenol (IC50)
CYP1A1 Involved in oxidative metabolism.Not extensively quantified.
CYP1A2 Minor role in metabolism.Inhibition observed at higher concentrations.
CYP2C9 Significant role in metabolism.Potent inhibition.
CYP2D6 Moderate role in metabolism.11.09 ± 3.49 µM[1]
CYP3A4 Major role in metabolism.13.48 ± 3.86 µM[1]
UDP-Glucuronosyltransferase (UGT) Isoforms

Glucuronidation is a major metabolic pathway for eugenol. Studies in rats have indicated that specific UGT isoforms are upregulated in response to eugenol exposure.

UGT IsoformRole in Eugenol Glucuronidation
UGT1A6 Upregulated by eugenol administration in rats.[2]
UGT1A7 Upregulated by eugenol administration in rats.[2]
UGT2B1 Upregulated by eugenol administration in rats.[2]
Sulfotransferase (SULT) Isoforms

Sulfation is another important phase II conjugation pathway for eugenol.

SULT IsoformRole in Eugenol Sulfation
SULT1A1 Likely involved in the sulfation of eugenol's phenolic group.
SULT1C2 Potentially involved in the sulfation of eugenol.

Pharmacokinetic Profile of Eugenol

Pharmacokinetic studies, often employing deuterated internal standards like this compound for accurate quantification, have been conducted in animal models to understand the absorption, distribution, metabolism, and excretion of eugenol. The following table summarizes key pharmacokinetic parameters of eugenol in rats from various studies.

ParameterRoute of AdministrationDoseValueReference
Cmax (Maximum Concentration) Oral40 mg/kg~0.25 µg/mL
Tmax (Time to Cmax) Oral40 mg/kg~15 min
t1/2 (Half-life) Intravenous20 mg/kg19.4 ± 2.1 min
AUC (Area Under the Curve) Intravenous20 mg/kg174.8 ± 3.1 µg·mL−1·min
Cl (Clearance) Intravenous20 mg/kg114 ± 2 mL·min−1·kg−1
Vd (Volume of Distribution) Intravenous20 mg/kg3212 ± 247 mL/Kg

Experimental Protocols

In Vitro Metabolism of Eugenol using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of eugenol in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Eugenol

  • This compound (as internal standard)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (for glucuronidation assays)

  • PAPS (for sulfation assays)

  • Alamethicin (to activate UGTs)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final concentration) and potassium phosphate buffer at 37°C for 5 minutes.

  • Substrate Addition: Add eugenol (at various concentrations, e.g., 1-100 µM) to the pre-warmed microsome suspension.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For glucuronidation assays, also add UDPGA and alamethicin. For sulfation assays, add PAPS.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing this compound at a known concentration.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining eugenol and the formed metabolites.

LC-MS/MS Method for Quantification of Eugenol and its Metabolites using this compound

This protocol provides a general framework for developing an LC-MS/MS method for the analysis of eugenol and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate eugenol from its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for eugenol, this compound, and the target metabolites.

    • Eugenol: m/z 165 → 133

    • This compound: m/z 168 → 136

    • Eugenol Glucuronide: (m/z will depend on the specific conjugate)

    • Eugenol Sulfate: (m/z will depend on the specific conjugate)

  • Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize signal intensity.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte.

  • Determine the concentration of eugenol and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key aspects of eugenol metabolism and the experimental workflow.

Eugenol_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Eugenol Eugenol CYPs CYP1A1, CYP2C9, CYP2D6, CYP3A4 Eugenol->CYPs UGTs UGT1A6, UGT1A7, UGT2B1 Eugenol->UGTs SULTs SULT1A1, SULT1C2 Eugenol->SULTs Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated Eugenol) CYPs->Oxidized_Metabolites Glucuronide_Conjugates Eugenol Glucuronide Oxidized_Metabolites->Glucuronide_Conjugates Sulfate_Conjugates Eugenol Sulfate Oxidized_Metabolites->Sulfate_Conjugates UGTs->Glucuronide_Conjugates SULTs->Sulfate_Conjugates Excretion Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Metabolic pathways of eugenol.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubate at 37°C HLM->Incubation Eugenol Eugenol Eugenol->Incubation Cofactors NADPH, UDPGA, PAPS Cofactors->Incubation Termination Terminate Reaction (Acetonitrile + this compound) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for in vitro eugenol metabolism.

SIL_Principle cluster_sample Biological Sample cluster_standard Internal Standard Eugenol Eugenol (Analyte) (Unknown Concentration) Extraction Extraction & Sample Prep Eugenol->Extraction Eugenol_d3 This compound (Known Concentration) Eugenol_d3->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Accurate Quantification LCMS->Quantification

Caption: Principle of Stable Isotope Labeling with this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic fate of eugenol. Its use as an internal standard in LC-MS/MS analysis allows for the highly accurate and precise quantification of eugenol and its metabolites in various biological matrices. This capability is fundamental to conducting reliable pharmacokinetic studies, determining the kinetic parameters of metabolic enzymes, and ultimately, understanding the disposition of eugenol in the body. The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to design and execute robust metabolic studies of eugenol, contributing to a comprehensive assessment of its safety and therapeutic potential.

References

A Technical Guide to the Isotopic Purity and Enrichment of Eugenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of Eugenol-d3, a deuterated analog of eugenol. This compound serves as a critical internal standard in analytical and pharmacokinetic studies due to its utility in enhancing the accuracy of mass spectrometry and liquid chromatography analyses.[1] This document outlines the common specifications for isotopic purity, details the experimental methodologies used for its determination, and presents a logical workflow for these analytical procedures.

Introduction to this compound

This compound is a stable isotope-labeled version of eugenol, an aromatic compound naturally found in essential oils like clove oil. The notation "-d3" indicates that three hydrogen atoms in the methoxy group (-OCH3) have been replaced with deuterium atoms (-OCD3). This isotopic substitution provides a distinct mass difference between the labeled and unlabeled compound, making it an ideal internal standard for quantitative analysis of eugenol in various biological matrices. Its application is particularly valuable in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

Isotopic Purity and Enrichment Data

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. While specific values may vary between batches and suppliers, typical specifications for high-quality this compound are presented below. The data is compiled from typical product specifications and represents common industry standards.

ParameterSpecificationMethod of Analysis
Chemical Purity≥98%HPLC, GC
Isotopic Purity ≥98% Mass Spectrometry, NMR
Deuterium Enrichment≥99 atom % DMass Spectrometry
Isotopic Distribution
d3Predominant speciesMass Spectrometry
d2Minor contributionMass Spectrometry
d1Trace contributionMass Spectrometry
d0 (unlabeled)Minimal contributionMass Spectrometry

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and enrichment of deuterated compounds.[3][4]

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile. This solution is then further diluted to an appropriate concentration for MS analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full-scan mass spectra of the this compound sample are acquired over a relevant m/z range.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (isotopologues) of this compound (d0, d1, d2, d3).

    • The relative intensity of each isotopologue peak is measured.

    • Corrections are made for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

    • The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all deuterated and non-deuterated species.

    • The deuterium enrichment is calculated from the relative intensities of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration. Both ¹H (proton) and ²H (deuterium) NMR can be employed.[5]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent that does not have signals interfering with the analyte's signals (e.g., chloroform-d, acetone-d6).

  • ¹H NMR Analysis:

    • A high-resolution ¹H NMR spectrum is acquired.

    • The absence or significant reduction of the signal corresponding to the methoxy protons (-OCH3) confirms successful deuteration at that position.

    • The isotopic purity can be estimated by comparing the integral of the residual methoxy proton signal to the integrals of other non-deuterated protons in the molecule.

  • ²H NMR Analysis:

    • A ²H NMR spectrum is acquired.

    • A signal at the chemical shift corresponding to the methoxy group confirms the presence and location of the deuterium atoms.

    • Quantitative ²H NMR can be used to determine the deuterium enrichment.

Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_ms_data MS Data Processing cluster_nmr_data NMR Data Processing cluster_result Final Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry (HRMS) Dissolution->MS Dilution for MS NMR NMR Spectroscopy (¹H & ²H) Dissolution->NMR Preparation for NMR MS_Acquisition Acquire Full Scan Mass Spectrum MS->MS_Acquisition NMR_Acquisition Acquire ¹H and ²H NMR Spectra NMR->NMR_Acquisition Peak_Integration Integrate Isotopologue Peaks (d0-d3) MS_Acquisition->Peak_Integration Correction Correct for Natural Isotope Abundance Peak_Integration->Correction MS_Calculation Calculate Isotopic Purity & Enrichment Correction->MS_Calculation Report Certificate of Analysis MS_Calculation->Report Signal_Analysis Analyze Signal Absence/Presence NMR_Acquisition->Signal_Analysis Integral_Comparison Compare Signal Integrals Signal_Analysis->Integral_Comparison NMR_Calculation Estimate Isotopic Purity Integral_Comparison->NMR_Calculation NMR_Calculation->Report

Figure 1. A generalized workflow for the determination of isotopic purity of this compound.

Signaling Pathways and Logical Relationships

As this compound is primarily utilized as an inert internal standard in analytical methodologies, it is not expected to have its own distinct signaling pathway or biological activity that differs from unlabeled eugenol in a way that is relevant to its application. The key logical relationship is its chemical and physical similarity to eugenol, allowing it to co-elute and ionize similarly during analysis, while its mass difference allows for its distinct detection.

The following diagram illustrates the logical relationship in its application as an internal standard.

Internal_Standard_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (containing Eugenol) Spiking Spike with known amount of this compound Biological_Sample->Spiking Extraction Extraction of Analytes Spiking->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Eugenol / this compound) MS_Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Eugenol Concentration Calibration->Concentration

References

Methodological & Application

Application Notes and Protocols: Preparation of Eugenol-d3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol-d3 is the deuterated form of Eugenol, a naturally occurring phenolic compound found in essential oils of clove, nutmeg, and cinnamon. Due to its similar chemical and physical properties to Eugenol and its distinct mass, this compound is an ideal internal standard for the accurate quantification of Eugenol in various biological and environmental samples using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate preparation of stock and working solutions of this compound is critical for the reliability and reproducibility of analytical results.

This document provides a detailed protocol for the preparation of this compound stock and working solutions, including information on solubility, storage, and safety precautions.

Quantitative Data Summary

For accurate and reproducible results, precise preparation of solutions is paramount. The following tables provide essential information regarding the properties of this compound and examples for the preparation of stock solutions.

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₉D₃O₂[2]
Molecular Weight 167.22 g/mol
Appearance Clear, colorless to pale yellow oil[3]
Solubility DMSO: 100 mg/mL (598.01 mM) (ultrasonication may be required)[1][2]Methanol: Soluble[1]Chloroform: Slightly soluble[3]Ethyl Acetate: Slightly soluble[3]
Storage Store solid at -20°C, protected from light.[1][2]

Table 2: Example Preparation of this compound Stock Solutions

This table provides the required mass of this compound to prepare stock solutions of common concentrations.

Desired ConcentrationVolumeSolventMass of this compound Required
10 mg/mL1 mLDMSO or Methanol10 mg
1 mg/mL1 mLDMSO or Methanol1 mg
10 mM1 mLDMSO or Methanol1.672 mg
5 mM5 mLDMSO or Methanol4.181 mg
1 mM10 mLDMSO or Methanol1.672 mg

Note: Calculations are based on the molecular weight of 167.22 g/mol .

Experimental Protocols

Materials and Equipment
  • This compound (solid, ≥98% isotopic purity)

  • High-purity solvents (e.g., DMSO, Methanol, HPLC or MS-grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing dissolution in DMSO)

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mg/mL this compound Stock Solution
  • Preparation: Bring the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a 1 mL volumetric flask. Add approximately 0.8 mL of the chosen solvent (e.g., Methanol or DMSO).

  • Mixing: Cap the flask and vortex until the solid is completely dissolved. If using DMSO, brief ultrasonication may be used to aid dissolution.[1][2]

  • Final Volume Adjustment: Once dissolved, carefully add the solvent to the 1 mL mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, amber glass vial. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C.[1][4] For solutions stored at -80°C, use within 6 months; for those at -20°C, use within 1 month.[4] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[2][4]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate solvent or matrix. The dilution formula C₁V₁ = C₂V₂ is used for this purpose, where:

  • C₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired concentration of the working solution

  • V₂ = Final volume of the working solution

Example: Preparing a 10 µg/mL Working Solution from a 1 mg/mL Stock Solution

  • Calculation:

    • C₁ = 1 mg/mL = 1000 µg/mL

    • C₂ = 10 µg/mL

    • V₂ = 1 mL (or desired final volume)

    • V₁ = (C₂ x V₂) / C₁ = (10 µg/mL x 1 mL) / 1000 µg/mL = 0.01 mL = 10 µL

  • Preparation:

    • Pipette 10 µL of the 1 mg/mL this compound stock solution into a clean vial.

    • Add 990 µL of the desired solvent or matrix to reach a final volume of 1 mL.

    • Vortex thoroughly to ensure homogeneity.

    • This working solution is now ready for use, for example, to be spiked into samples before extraction.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing this compound solutions and a simplified representation of a signaling pathway modulated by Eugenol.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid this compound dissolve Dissolve in Solvent (e.g., Methanol, DMSO) weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Aliquot and Store at -20°C or -80°C volume->store_stock calculate Calculate Dilution (C1V1 = C2V2) store_stock->calculate Use Stock for Dilution dilute Dilute Stock Solution with Solvent/Matrix calculate->dilute vortex Vortex to Mix dilute->vortex use Use in Assay (e.g., Spike into Samples) vortex->use

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_pathway Simplified Eugenol-Modulated Signaling Pathway Eugenol Eugenol NFkB NF-κB Eugenol->NFkB Binds to & Inhibits Proliferation Cell Proliferation & Metastasis NFkB->Proliferation Promotes NOD1 NOD1 NOD1->NFkB

References

Application of Eugenol-d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anesthetic properties. To rigorously evaluate its therapeutic potential and safety profile, comprehensive pharmacokinetic (PK) studies are essential. Eugenol-d3, a stable isotope-labeled derivative of eugenol, serves as an invaluable tool in these investigations, primarily utilized as an internal standard for the precise and accurate quantification of eugenol in complex biological matrices. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of eugenol.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. The addition of a known quantity of this compound to biological samples prior to extraction and analysis allows for the correction of variability introduced during sample preparation and instrument analysis, thereby ensuring the reliability of the pharmacokinetic data obtained.

Data Presentation: Pharmacokinetic Parameters of Eugenol

The following table summarizes the key pharmacokinetic parameters of eugenol determined in various preclinical studies. The quantification of eugenol in these studies typically employs analytical methods where a stable isotope-labeled internal standard like this compound is highly recommended for optimal accuracy.

SpeciesDosage and RouteCmax (µg/mL)t1/2 (h)AUC (µg·h/mL)Reference
Carp (Cyprinus carpio)20 mg/L medicated bath10.863.6814.15 (AUC0-t)[1][2]
Carp (Cyprinus carpio)35 mg/L medicated bath17.214.2218.91 (AUC0-t)[1][2]
Carp (Cyprinus carpio)75 mg/L medicated bath37.329.3144.56 (AUC0-t)[1][2]
Rat (Sprague-Dawley)40 mg/kg oral gavage~0.25 (plasma)14.0 (plasma)Not Reported[3][4]
Rat (Sprague-Dawley)40 mg/kg oral gavageNot Reported18.3 (blood)Not Reported[3][4]
Rat (Sprague-Dawley)20 mg/kg intravenousNot ReportedNot ReportedNot Reported[5][6]
Rat125 mg/kg oralNot Reported0.26Not Reported[1]

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection (Rodent Model)

This protocol outlines a general procedure for a pharmacokinetic study of eugenol in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Eugenol

  • Vehicle for dosing (e.g., corn oil)

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., containing K2EDTA)

  • Metabolic cages for urine collection

  • Centrifuge

Protocol:

  • Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Prepare a formulation of eugenol in the chosen vehicle. Administer a single oral dose of eugenol (e.g., 40 mg/kg) via oral gavage.[3][4]

  • Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[4]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Urine Collection: House a separate group of rats in metabolic cages for the collection of urine over 24 hours to identify metabolites.[5][6]

  • Sample Storage: Store all plasma and urine samples at -80°C until analysis.

Bioanalytical Phase: Quantification of Eugenol using LC-MS/MS with this compound Internal Standard

This protocol provides a method for the extraction and quantification of eugenol from plasma samples.

Materials:

  • Eugenol standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of eugenol in methanol.

    • Prepare a stock solution of this compound in methanol.

    • Prepare working solutions of eugenol for the calibration curve and quality control (QC) samples by serial dilution of the stock solution.

    • Prepare a working solution of this compound.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.

    • Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (example):

      • Column: C18 analytical column (e.g., 100 x 2 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate eugenol from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Eugenol: Monitor a specific precursor-to-product ion transition (e.g., determined by infusion of the eugenol standard).

        • This compound: Monitor the corresponding precursor-to-product ion transition for the deuterated internal standard. The precursor ion will be shifted by +3 Da compared to eugenol.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of eugenol to this compound against the concentration of the eugenol standards.

    • Determine the concentration of eugenol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G Experimental Workflow for Eugenol Pharmacokinetic Study cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis cluster_data_analysis Data Analysis acclimation Animal Acclimation dosing Eugenol Administration acclimation->dosing sampling Blood/Urine Collection dosing->sampling add_is Addition of this compound (Internal Standard) sampling->add_is extraction Protein Precipitation/ Liquid-Liquid Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantification Quantification lcms->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_est Parameter Estimation (Cmax, t1/2, AUC) pk_modeling->parameter_est

Caption: A generalized workflow for conducting a pharmacokinetic study of eugenol.

Metabolic Pathway of Eugenol

G Primary Metabolic Pathways of Eugenol cluster_phase_ii Phase II Metabolism (Conjugation) Eugenol Eugenol UGT UDP-Glucuronosyltransferases (UGTs) Eugenol->UGT SULT Sulfotransferases (SULTs) Eugenol->SULT Glucuronide Eugenol-Glucuronide Excretion Urinary Excretion Glucuronide->Excretion Sulfate Eugenol-Sulfate Sulfate->Excretion UGT->Glucuronide SULT->Sulfate

References

Application Notes and Protocols for the Analysis of Eugenol in Complex Matrices using Eugenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in various essential oils, most notably clove oil. It is widely utilized in the food, fragrance, and pharmaceutical industries for its aromatic properties and diverse biological activities, including anti-inflammatory, antioxidant, analgesic, and antimicrobial effects. Accurate and precise quantification of eugenol in complex matrices such as biological fluids (plasma, tissue) and food products is crucial for pharmacokinetic studies, quality control, and safety assessments. The use of a stable isotope-labeled internal standard, such as Eugenol-d3, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the analysis of eugenol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard. Additionally, relevant signaling pathways of eugenol are illustrated to provide a broader context for its biological significance.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the analysis of eugenol. This allows for a comparative overview of different analytical approaches.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Eugenol Analysis

ParameterMethod 1 (Fish Tissue)[1]Method 2 (Clove Oil)
Instrumentation GC-IT-MS/MSGC-MS
Internal Standard This compoundNot specified
Linearity Range 5–1000 µg/L10 to 1,000 µL/L
Correlation Coefficient (r²) 0.9996> 0.99
Limit of Detection (LOD) 5.0 µg/kg3 µL/L
Limit of Quantification (LOQ) 10.0 µg/kg10 µL/L
Recovery -2.20% to 8.89% (expressed as relative error)Not specified
Precision (%RSD) < 9.74%Not specified

Table 2: Liquid Chromatography (LC) Methods for Eugenol Analysis

ParameterMethod 1 (Clove Extract - HPLC-DAD)[2][3]Method 2 (Spices - UPLC)[4]Method 3 (Rat Plasma - LC-ESI-QIT)[2]
Instrumentation HPLC-DADUPLCLC-ESI-QIT MS
Internal Standard Not specifiedNot specifiedNot specified
Linearity Range 12.5 to 1000 ng/mL10–100 ng/mL100-20,000 ng/mL
Correlation Coefficient (r²) > 0.9999Not specifiedNot specified
Limit of Detection (LOD) 0.81 ng/mLNot specified0.5 pg (on column)
Limit of Quantification (LOQ) 2.47 ng/mLNot specifiedNot specified
Recovery 103.7% (average)Not specifiedNot specified
Precision (%RSD) Intra-day: 0.08-0.27%, Inter-day: 0.32-1.19%Not specifiedNot specified

Experimental Protocols

Protocol 1: Analysis of Eugenol in Fish Tissue by GC-IT-MS/MS with this compound

This protocol is based on the validated method described by Liu et al. (2017) for the determination of eugenol in various fish tissues.[1]

1. Materials and Reagents

  • Eugenol standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deionized water

2. Sample Preparation (QuEChERS Extraction)

  • Homogenize 2 g of fish tissue sample.

  • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Take a 1.5 mL aliquot of the supernatant and add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm filter before GC-MS analysis.

3. GC-MS/MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 240 Ion Trap MS or equivalent

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 30°C/min to 280°C, hold for 2 min

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS/MS Transitions:

    • Eugenol: Monitor appropriate precursor and product ions (e.g., m/z 164 -> 149, 131)

    • This compound: Monitor appropriate precursor and product ions (e.g., m/z 167 -> 152)

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of eugenol to this compound against the concentration of the eugenol standards.

  • Quantify the eugenol concentration in the samples using the calibration curve.

Protocol 2: Analysis of Eugenol in Rat Plasma by UPLC-MS/MS with this compound (A Proposed Method)

This protocol is a proposed method based on common practices for bioanalytical UPLC-MS/MS, integrating elements from various sources for the analysis of small molecules in plasma.

1. Materials and Reagents

  • Eugenol standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade, with 0.1% formic acid

  • Water, LC-MS grade, with 0.1% formic acid

  • Rat plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Instrumental Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 10% B and re-equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Eugenol: To be determined (e.g., precursor ion [M-H]⁻ at m/z 163.1)

    • This compound: To be determined (e.g., precursor ion [M-H]⁻ at m/z 166.1)

4. Quantification

  • Construct a calibration curve using blank plasma spiked with known concentrations of eugenol and a fixed concentration of this compound.

  • Plot the peak area ratio of eugenol to this compound against the concentration of eugenol.

  • Determine the concentration of eugenol in the unknown samples from the calibration curve.

Signaling Pathway Diagrams

Eugenol exerts its biological effects through the modulation of various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate two key pathways involved in its anti-inflammatory and antioxidant activities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Complex Matrix (e.g., Plasma, Tissue Homogenate) spike Spike with this compound (IS) sample->spike extraction Extraction (Protein Precipitation or QuEChERS) spike->extraction cleanup Cleanup (d-SPE or Evaporation/Reconstitution) extraction->cleanup final_sample Final Sample for Analysis cleanup->final_sample instrument GC-MS/MS or UPLC-MS/MS final_sample->instrument data_acquisition Data Acquisition (MRM Mode) instrument->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Construction (Peak Area Ratio vs. Concentration) peak_integration->calibration quantification Quantification of Eugenol calibration->quantification

Caption: Experimental workflow for the quantitative analysis of eugenol.

eugenol_nfkb_pathway eugenol Eugenol ikk IKK Complex eugenol->ikk Inhibition nfkb NF-κB (p65/p50) eugenol->nfkb Inhibition of Translocation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) tlr4 TLR4/TNFR inflammatory_stimuli->tlr4 tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation

Caption: Eugenol's inhibition of the NF-κB signaling pathway.

eugenol_nrf2_pathway eugenol Eugenol keap1 Keap1 eugenol->keap1 Activation oxidative_stress Oxidative Stress (ROS) oxidative_stress->keap1 nrf2 Nrf2 keap1->nrf2 Sequestration ubiquitination Ubiquitination & Proteasomal Degradation nrf2->ubiquitination nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Eugenol's activation of the Nrf2 antioxidant pathway.

References

Method Development for Eugenol Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in various essential oils, most notably in cloves, nutmeg, and cinnamon. It possesses a wide range of pharmacological properties, including antibacterial, anti-inflammatory, analgesic, and antioxidant effects.[1][2] These properties have led to its extensive use in the food, fragrance, and pharmaceutical industries. Accurate and robust analytical methods are crucial for the pharmacokinetic studies, quality control of essential oils, and clinical monitoring of eugenol.

The use of a deuterated internal standard, such as eugenol-d3, is highly recommended for quantitative analysis by mass spectrometry (MS).[3] Stable isotope-labeled internal standards exhibit similar chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3]

This application note provides detailed protocols for the analysis of eugenol in biological matrices using a deuterated internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Preparation from Plasma using Protein Precipitation

This protocol is suitable for the extraction of eugenol from plasma samples prior to LC-MS/MS or GC-MS analysis.

Materials:

  • Plasma samples

  • This compound internal standard solution (in methanol)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Protocol:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike the sample with an appropriate volume of the this compound internal standard solution to achieve a final concentration within the calibration range.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.[4]

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a new clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex the reconstituted sample for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS or GC-MS system.

GC-MS Analysis of Eugenol

This protocol describes a general method for the quantification of eugenol using a deuterated internal standard.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Eugenol: m/z 164, 149, 131; this compound: m/z 167, 152, 134
HPLC-MS/MS Analysis of Eugenol

This protocol provides a general method for the sensitive quantification of eugenol using a deuterated internal standard.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

HPLC-MS/MS Parameters:

ParameterValue
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Eugenol: 165.1 > 133.1; this compound: 168.1 > 136.1

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of eugenol by GC-MS and HPLC-MS.

Table 1: GC-MS Method Validation Parameters

ParameterResultReference
Linearity Range 200 - 1000 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Limit of Detection (LOD) 64.31 ng/mL[5]
Limit of Quantification (LOQ) -
Precision (%RSD) < 15%
Accuracy/Recovery (%) 98.1%[5]

Table 2: HPLC-MS/MS Method Validation Parameters

ParameterResultReference
Linearity Range 12.5 - 1000 ng/mL[6]
Correlation Coefficient (r²) > 0.9999[6]
Limit of Detection (LOD) 0.81 ng/mL[6]
Limit of Quantification (LOQ) 2.47 ng/mL[6]
Intra-day Precision (%RSD) 0.08 - 0.27%[6]
Inter-day Precision (%RSD) 0.32 - 1.19%[6]
Accuracy/Recovery (%) 98.7 - 103.7%[6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation (Optional) supernatant->drydown reconstitute Reconstitution drydown->reconstitute gcms GC-MS reconstitute->gcms Inject hplcms HPLC-MS/MS reconstitute->hplcms Inject quant Quantification gcms->quant hplcms->quant

Experimental workflow for eugenol analysis.

eugenol_pathway Eugenol's Inhibition of the NF-κB Signaling Pathway cluster_cell Cell eugenol Eugenol ikk IKK eugenol->ikk Inhibits membrane Cell Membrane ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to ikk->ikb Phosphorylates & Inactivates dna DNA nucleus->dna genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription

Eugenol's inhibitory effect on the NF-κB pathway.

Discussion

The choice between GC-MS and HPLC-MS/MS for eugenol analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

  • GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like eugenol. Derivatization is generally not required, simplifying sample preparation. The use of a deuterated internal standard effectively corrects for any variability in injection volume and matrix effects.

  • HPLC-MS/MS offers higher sensitivity and specificity, making it ideal for the analysis of eugenol in complex biological matrices at low concentrations.[8] The use of a deuterated internal standard is crucial to compensate for matrix effects and variations in ionization efficiency. The presented method utilizes electrospray ionization in positive mode, which provides excellent sensitivity for eugenol.

Signaling Pathway

Eugenol has been shown to exert its anti-inflammatory effects through the modulation of various signaling pathways. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.[9] Eugenol has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[10] This leads to a reduction in the production of inflammatory mediators.

Conclusion

This application note provides detailed and validated methods for the quantitative analysis of eugenol in biological samples using a deuterated internal standard. Both GC-MS and HPLC-MS/MS are suitable techniques, with the choice depending on the specific application and required sensitivity. The use of a deuterated internal standard is essential for achieving accurate and precise results. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the study of eugenol.

References

Application of Eugenol-d3 in Food and Beverage Quality Control: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenol, a naturally occurring phenolic compound, is a key component in many essential oils, notably clove oil. It is widely used in the food and beverage industry as a flavoring agent and preservative due to its characteristic aroma and antimicrobial properties. Accurate quantification of eugenol is crucial for ensuring product consistency, meeting regulatory requirements, and controlling sensory attributes. The use of a stable isotope-labeled internal standard, such as Eugenol-d3, in conjunction with mass spectrometry-based methods, offers a robust and reliable approach for the precise determination of eugenol content in complex food and beverage matrices. This application note provides detailed protocols for the quantification of eugenol using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is chemically identical to eugenol but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished from the native eugenol by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss during preparation or variations in instrument response.

Data Presentation

The following table summarizes the validation parameters for the quantification of eugenol using this compound as an internal standard in various matrices.

| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | UPLC-MS/MS | Aquatic Products | 2–100 ng/mL | 0.5–1.5 µg/kg | 2.0–5.0 µg/kg | 67.0–106.4 |[1][2] | | HPLC-DAD | Clove Extract | 12.5–1000 ng/mL | 0.81 ng/mL | 2.47 ng/mL | 103.7 |[3] | | UPLC | Spices | 10–100 ng/mL | 4.81 ng/mL | 14.58 ng/mL | 98.93–101.51 |[4] | | GC-FID | Clove Extract | 200–1000 ng/mL | 64.31 ng/mL | - | 98.1 |[5] | | LC-MS/MS | Essential Oils | 10–400 ng/mL | - | 10 ng/mL | - |[3] |

Experimental Protocols

Protocol 1: Quantification of Eugenol in Spices by GC-MS

This protocol describes the determination of eugenol in solid spice matrices using gas chromatography-mass spectrometry with this compound as an internal standard.

1. Materials and Reagents

  • Eugenol standard (≥98% purity)

  • This compound internal standard (≥98% isotopic purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Spice sample (e.g., ground cloves, cinnamon)

2. Sample Preparation

  • Weigh 1.0 g of the homogenized spice sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution in methanol.

  • Add 10 mL of methanol to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Extract the sample using ultrasonication for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 3-7) with another 10 mL of methanol.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane.

  • Pass the reconstituted extract through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Eugenol: m/z 164, 149, 131

    • This compound: m/z 167, 152

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of this compound against the concentration of eugenol standards.

  • Quantify the amount of eugenol in the sample by using the calibration curve.

Protocol 2: Quantification of Eugenol in Beverages by LC-MS/MS

This protocol is suitable for the analysis of eugenol in liquid matrices such as flavored waters, teas, and soft drinks.

1. Materials and Reagents

  • Eugenol standard (≥98% purity)

  • This compound internal standard (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Anhydrous magnesium sulfate

  • Beverage sample

2. Sample Preparation

  • Degas carbonated beverage samples by sonication for 10 minutes.

  • Take a 5 mL aliquot of the beverage sample into a 15 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution in methanol.

  • Add 5 mL of acetonitrile to the tube.

  • Add 1 g of anhydrous magnesium sulfate, 25 mg of PSA, and 25 mg of C18 sorbent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Gas Temperature: 300 °C

  • Gas Flow: 5 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 250 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Eugenol 165.1133.115
165.1105.125
This compound 168.1136.115

4. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of this compound against the concentration of eugenol standards.

  • Determine the concentration of eugenol in the beverage sample using the established calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food/Beverage Sample Spike Spike with this compound Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GCMS_LCMSMS GC-MS or LC-MS/MS Final_Extract->GCMS_LCMSMS Integration Peak Integration GCMS_LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Result Quantification->Result

Caption: General workflow for the quantification of eugenol using this compound.

Isotope_Dilution_Principle cluster_sample Sample Matrix cluster_process Analytical Process cluster_result Quantification Eugenol Eugenol (Analyte) Preparation Sample Preparation (Extraction, Cleanup) Eugenol->Preparation Eugenol_d3 This compound (Internal Standard) Eugenol_d3->Preparation Analysis MS Analysis Preparation->Analysis Ratio Measure Ratio (Eugenol / this compound) Analysis->Ratio Concentration Calculate Concentration Ratio->Concentration

Caption: Principle of isotope dilution for eugenol quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Settings for Eugenol-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Eugenol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method development, optimization, and troubleshooting for the detection of this compound using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in mass spectrometry?

A1: this compound is the deuterated form of Eugenol and is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Eugenol in various matrices, such as plasma, serum, and other biological fluids.[1] The use of a SIL-IS is considered best practice as it closely mimics the chemical and physical properties of the analyte, helping to correct for variations in sample preparation, chromatography, and ionization.[1][2]

Q2: Which ionization technique is best for this compound analysis, ESI or APCI?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of Eugenol and its deuterated analog. ESI is commonly used and can operate in both positive and negative ion modes.[3] The choice between positive and negative mode will depend on the specific adducts formed and the desired sensitivity. APCI can also be a suitable option, particularly for less polar compounds, and may sometimes offer reduced matrix effects compared to ESI.[2]

Q3: What are the recommended storage conditions for this compound stock and working solutions?

A3: For long-term storage, it is recommended to keep this compound stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

Q4: Can I use the same MRM transition for this compound as for Eugenol?

A4: No, you will need to use a different Multiple Reaction Monitoring (MRM) transition for this compound. Since deuterium atoms are heavier than hydrogen atoms, the precursor ion (and likely the product ion) of this compound will have a higher mass-to-charge ratio (m/z) than that of Eugenol. Using a distinct MRM transition for the internal standard is essential for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Incompatible mobile phase pH, secondary interactions with the column, or a degraded column.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Eugenol's pKa to maintain a consistent ionization state.

    • Column Conditioning: Properly condition the column before analysis.

    • Column Evaluation: If the issue persists, consider using a new column or a column with a different stationary phase.

Issue 2: High Signal Variability or Poor Reproducibility
  • Possible Cause: Inconsistent sample preparation, matrix effects, or instrument instability.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls.

    • Evaluate Matrix Effects: Matrix effects can cause ion suppression or enhancement, leading to variability.[2][4][5][6][7] Consider a more rigorous sample cleanup or dilution of the sample extract.

    • Instrument Check: Verify the stability of the mass spectrometer's spray and detector response by running system suitability tests.

Issue 3: Isotopic Crosstalk or Interference
  • Possible Cause: The signal from the native analyte (Eugenol) is interfering with the signal of the deuterated internal standard (this compound), or vice-versa.[8][9]

  • Troubleshooting Steps:

    • Check for Impurities: Ensure the purity of the this compound internal standard. The presence of unlabeled Eugenol can lead to inaccurate quantification.[2]

    • Optimize Chromatography: Improve the chromatographic separation to ensure that any interfering compounds are resolved from the analyte and internal standard.

    • Select Specific MRM Transitions: Choose quantifier and qualifier ions that are unique to each compound and have minimal overlap.[10][11][12]

Experimental Protocols & Data

Detailed Protocol: Quantification of Eugenol in Human Plasma using UPLC-MS/MS with this compound Internal Standard

This protocol outlines a typical procedure for the analysis of Eugenol in human plasma.

1. Materials and Reagents:

  • Eugenol and this compound reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eugenol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Eugenol stock solution with 50:50 methanol:water to prepare calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation): [4][13][14][15]

  • To 100 µL of plasma sample, calibration standard, or quality control, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. UPLC-MS/MS Analysis:

  • Inject the reconstituted sample into the UPLC-MS/MS system.

Data Presentation: Recommended Mass Spectrometer Settings

The following tables summarize typical starting parameters for LC-MS/MS and GC-MS analysis of Eugenol and this compound. These should be optimized for your specific instrument and application.

Table 1: Typical LC-MS/MS Parameters for Eugenol and this compound

ParameterSetting
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Positive or Negative
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150°C
Desolvation Temperature350 - 500°C
MRM Transitions
Eugenol (Quantifier)165.1 > 133.1
Eugenol (Qualifier)165.1 > 105.1
This compound (Quantifier) 168.1 > 136.1
This compound (Qualifier) 168.1 > 108.1

Note: The MRM transitions for this compound are predicted based on a +3 Da shift from Eugenol. These should be confirmed experimentally.

Table 2: Typical GC-MS Parameters for Eugenol and this compound [16][17][18]

ParameterSetting
Gas Chromatography
ColumnDB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Injection ModeSplitless or Split
Inlet Temperature250°C
Oven ProgramStart at 60°C, ramp to 240°C
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Selected Ion Monitoring (SIM)
Eugenolm/z 164, 149, 131
This compound m/z 167, 152, 134

Note: The selected ions for this compound are predicted based on a +3 Da shift from Eugenol. These should be confirmed experimentally.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject separation UPLC Separation inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify troubleshooting_crosstalk start High background or inaccurate quantification check_blank Analyze blank matrix spiked only with this compound start->check_blank signal_in_eugenol_channel Signal observed in Eugenol MRM channel? check_blank->signal_in_eugenol_channel check_is_purity Check purity of This compound standard signal_in_eugenol_channel->check_is_purity Yes check_analyte_blank Analyze blank matrix spiked only with Eugenol signal_in_eugenol_channel->check_analyte_blank No optimize_chromatography Optimize chromatography to separate interferences check_is_purity->optimize_chromatography no_crosstalk No crosstalk from IS to analyte. Investigate other sources of error. signal_in_is_channel Signal observed in This compound MRM channel? check_analyte_blank->signal_in_is_channel signal_in_is_channel->optimize_chromatography Yes no_crosstalk_analyte No crosstalk from analyte to IS. Investigate other sources of error. signal_in_is_channel->no_crosstalk_analyte No

References

Technical Support Center: Troubleshooting Chromatographic Analysis of Eugenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Eugenol-d3. The information is tailored for researchers, scientists, and drug development professionals to help resolve poor peak shape and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing tailing in my HPLC analysis?

A1: Peak tailing for this compound in HPLC can be caused by several factors:

  • Secondary Silanol Interactions: Active silanol groups on the surface of the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Eugenol, it can exist in both ionized and non-ionized forms, resulting in tailing or split peaks.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.[2]

Q2: My this compound peak is fronting. What are the likely causes?

A2: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting an excessive amount of the analyte can lead to fronting.[3]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. It is always recommended to dissolve and inject samples in the mobile phase whenever possible.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.

Q3: I am observing split peaks for this compound. What should I investigate?

A3: Split peaks can be indicative of several issues:

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample flow to be unevenly distributed.[2]

  • Column Void or Channeling: A void or channel in the stationary phase packing can create two different paths for the analyte, resulting in a split peak.

  • Co-elution with an Impurity: An impurity that has a very similar retention time to this compound can give the appearance of a split peak.

  • Mobile Phase pH near Analyte pKa: As mentioned for peak tailing, if the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms may be present, leading to peak splitting.

Q4: Why does my deuterated standard (this compound) have a slightly different retention time than the non-deuterated Eugenol?

A4: A slight shift in retention time between a deuterated compound and its non-deuterated analog is a known phenomenon called the "isotope effect".[4] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to weaker interactions with the stationary phase.[4][5] In gas chromatography, the opposite can sometimes be observed. The magnitude of this shift depends on the number and position of the deuterium atoms in the molecule.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing
Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions 1. Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).2. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase (use with caution as it can impact column lifetime).3. Lower the mobile phase pH to suppress silanol activity (e.g., using a phosphate or formate buffer).Improved peak symmetry and reduced tailing.
Column Overload 1. Reduce the injection volume.2. Dilute the sample.3. Use a column with a larger internal diameter or a higher loading capacity.[1]A sharper, more symmetrical peak.
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of Eugenol (~10.3). For reversed-phase, a lower pH (e.g., 3-4) is generally recommended.A single, sharp peak.
Column Contamination 1. Reverse-flush the column (check manufacturer's instructions first).[2]2. If a guard column is used, replace it.3. Filter all samples and mobile phases before use.[2]Restoration of good peak shape. If the problem persists, the column may need to be replaced.
Guide 2: Addressing Peak Fronting and Splitting
Problem Potential Cause Troubleshooting Steps Expected Outcome
Peak Fronting Sample solvent stronger than mobile phase1. Prepare the sample in the mobile phase.2. If the sample is not soluble in the mobile phase, use a weaker solvent.Symmetrical peak shape.
Column Overload1. Reduce the injection volume or sample concentration.[3]Improved peak symmetry.
Peak Splitting Partially blocked column inlet frit1. Reverse-flush the column.[2]2. If the problem persists, replace the frit or the column.A single, unified peak.
Column void/channeling1. This often indicates column degradation. Replace the column.Resolution of the split peak.
Mobile phase pH close to pKa1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.A single, sharp peak.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Eugenol

This protocol is a general guideline and may require optimization for your specific instrument and application.

  • Column: XTerra RP18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase: Isocratic elution with 60% Methanol in Water.[6] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 280 nm.[8]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and make serial dilutions to create calibration standards.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of Eugenol

This protocol is a general guideline and may require optimization.

  • Column: VF-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[9]

  • Carrier Gas: Helium at a constant flow of 1.51 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.[9]

    • Ramp to a final temperature at a rate of 10-20°C/min.

    • Final temperature should be sufficient to elute Eugenol (e.g., 250°C).

  • Injector Temperature: 200°C.[9]

  • Injection Mode: Split (e.g., 40:1 split ratio).[9]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like methanol or ethyl acetate.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor this compound Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No overload1 Reduce Sample Concentration/Volume peak_tailing->overload1 Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No overload2 Reduce Sample Concentration/Volume peak_fronting->overload2 Yes column_check2 Check/Replace Column Frit/Column peak_splitting->column_check2 Yes good_peak Good Peak Shape peak_splitting->good_peak No, Other Issue mobile_phase_ph Adjust Mobile Phase pH overload1->mobile_phase_ph Still Tailing overload1->good_peak Resolved column_check1 Check/Clean/Replace Column & Guard Column mobile_phase_ph->column_check1 Still Tailing mobile_phase_ph->good_peak Resolved column_check1->good_peak Resolved injection_solvent Use Weaker Injection Solvent overload2->injection_solvent Still Fronting overload2->good_peak Resolved injection_solvent->good_peak Resolved mobile_phase_ph2 Adjust Mobile Phase pH column_check2->mobile_phase_ph2 Still Splitting column_check2->good_peak Resolved mobile_phase_ph2->good_peak Resolved

Caption: A workflow diagram for troubleshooting poor chromatographic peak shape for this compound.

References

Preventing deuterium-hydrogen exchange in Eugenol-d3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eugenol-d3

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted deuterium-hydrogen (D-H) exchange during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern with this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice-versa.[1] For this compound, the deuterium atoms are typically on the methoxy group (-OCD₃). However, the most susceptible position for exchange is the hydroxyl (-OH) proton. If experiments are conducted in protic solvents (like water or methanol), this hydroxyl proton will rapidly exchange with deuterium from the solvent.[2] While the deuteriums on the methoxy group are not considered readily "exchangeable," they can be lost under certain acidic, basic, or high-temperature conditions, compromising the isotopic purity of the compound and affecting the accuracy of experimental results, particularly in quantitative mass spectrometry or NMR studies.[3]

Q2: What are the primary factors that promote D-H exchange?

A2: The primary factors that influence the rate of D-H exchange are:

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) that contain exchangeable protons are the main culprits. The presence of moisture in aprotic solvents can also lead to exchange.[4]

  • pH: The exchange process is catalyzed by both acids and bases.[1][3] The minimum exchange rate for many organic molecules occurs around a neutral or slightly acidic pH.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[5][6]

  • Catalysts: The presence of metal catalysts can also facilitate D-H exchange.[1]

Q3: Which solvents are recommended for handling this compound to minimize exchange?

A3: To minimize D-H exchange, especially for sensitive analyses like NMR, it is crucial to use anhydrous, aprotic deuterated solvents. These solvents lack exchangeable protons and their deuterated nature prevents them from interfering with ¹H NMR signals.[7]

SolventFormulaPolarityKey Characteristics
Chloroform-d CDCl₃Non-polarMost common and versatile NMR solvent. Can be slightly acidic.
Acetone-d6 (CD₃)₂COPolar AproticGood for dissolving a wide range of organic compounds.
Benzene-d6 C₆D₆Non-polarUseful for inducing chemical shifts (aromatic solvent-induced shift).
Dimethyl sulfoxide-d6 (CD₃)₂SOPolar AproticHigh boiling point; excellent for poorly soluble compounds. Very hygroscopic.
Acetonitrile-d3 CD₃CNPolar AproticGood for a range of polar and non-polar analytes.

Q4: How should I store this compound and prepared solutions to maintain isotopic purity?

A4: Proper storage is critical. This compound should be stored in a tightly sealed vial, protected from light, and kept at low temperatures (e.g., -20°C or -80°C for long-term storage) to minimize degradation and potential exchange with atmospheric moisture.[8][9] For prepared solutions in deuterated solvents, use of ampules or Sure/Seal™ bottles is recommended to prevent moisture absorption.[4] If using septum-capped vials, always use a dry, inert atmosphere (like nitrogen or argon) when handling the solvent.[10][11]

Troubleshooting Guide

Problem: I see a significant loss of the deuterium signal or a drop in isotopic purity in my Mass Spectrometry / NMR results.

This is a common issue indicating that D-H exchange has occurred. Use the following logical workflow to diagnose and solve the problem.

D_H_Exchange_Troubleshooting start Problem: Loss of Deuterium Signal check_solvent Step 1: Check Solvent start->check_solvent is_protic Is the solvent protic (e.g., H₂O, CH₃OH, D₂O)? check_solvent->is_protic protic_solution Solution: Switch to an anhydrous, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d6). is_protic->protic_solution  Yes   check_moisture Step 2: Check for Moisture in Aprotic Solvent is_protic->check_moisture No end_node Problem Resolved protic_solution->end_node is_anhydrous Was the solvent certified anhydrous and handled under inert gas? check_moisture->is_anhydrous moisture_solution Solution: Use a fresh, sealed ampule of solvent. Dry glassware thoroughly. Handle under N₂ or Ar. is_anhydrous->moisture_solution No check_contamination Step 3: Check for Contamination is_anhydrous->check_contamination Yes moisture_solution->end_node is_acid_base Is there potential acid or base contamination in the sample or glassware? check_contamination->is_acid_base contamination_solution Solution: Use acid/base-washed, oven-dried glassware. Ensure sample is neutral. is_acid_base->contamination_solution  Yes   is_acid_base->end_node No contamination_solution->end_node

Caption: A troubleshooting decision tree for diagnosing the cause of deuterium signal loss.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample to Minimize D-H Exchange

This protocol outlines the best practices for preparing a high-quality NMR sample of this compound in an aprotic solvent.

Materials:

  • This compound

  • High-purity deuterated solvent (e.g., CDCl₃, in a sealed ampule or Sure/Seal™ bottle)[4]

  • High-quality 5 mm NMR tubes, free of scratches or chips

  • Glass Pasteur pipettes and bulbs

  • Small plug of glass wool or a pipette filter

  • Inert gas source (dry nitrogen or argon)

  • Glassware (vials, etc.)

  • Oven and desiccator

Procedure:

  • Glassware Preparation:

    • Thoroughly clean all glassware, including the NMR tube and pipette.

    • Dry the glassware in an oven at 150°C for at least 4 hours (overnight is ideal) to remove all traces of water.[4]

    • Allow the glassware to cool to room temperature inside a desiccator or under a stream of inert gas.[4]

  • Sample Weighing:

    • In a clean, dry vial, accurately weigh approximately 5-20 mg of this compound.

  • Solvent Transfer (Under Inert Atmosphere):

    • Perform this step in a glove box or under a positive pressure of dry nitrogen or argon.[10][11]

    • Using a clean, dry syringe, draw approximately 0.6-0.7 mL of the anhydrous deuterated solvent from the Sure/Seal™ bottle.

    • Add the solvent to the vial containing the this compound and gently swirl or vortex to dissolve the sample completely.

  • Sample Filtration:

    • Place a small, tight plug of glass wool into a dry Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

    • Filter the sample solution through the pipette directly into the clean, dry NMR tube to remove any particulate matter.[12] This step is critical for achieving good spectral resolution.

  • Capping and Sealing:

    • Immediately cap the NMR tube to prevent the ingress of atmospheric moisture.

    • If the sample is to be stored or analyzed over a longer period, consider sealing the tube with a flame (for long-term storage) or wrapping the cap with Parafilm for short-term protection.

  • Analysis:

    • Acquire the NMR spectrum as soon as possible after sample preparation.

NMR_Prep_Workflow start Start clean_dry 1. Clean & Oven-Dry All Glassware (150°C, >4h) start->clean_dry weigh 2. Weigh This compound clean_dry->weigh dissolve 3. Dissolve in Anhydrous Solvent under N₂/Ar weigh->dissolve filter 4. Filter into NMR Tube dissolve->filter cap 5. Cap Tube Immediately filter->cap analyze 6. Analyze cap->analyze end Finish analyze->end

Caption: Workflow for preparing an NMR sample while minimizing moisture contamination.

Protocol 2: Drying Aprotic Solvents with Molecular Sieves

If you are starting with a solvent that is not certified anhydrous, you can dry it using molecular sieves.

Materials:

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • 3Å or 4Å molecular sieves

  • Oven

  • Dry solvent storage flask with a sealed cap (e.g., a flask with a Sure/Seal septum)

Procedure:

  • Activate Molecular Sieves:

    • Place the required amount of molecular sieves in a clean, dry flask.

    • Heat in an oven at >250°C for at least 3 hours under vacuum or while flushing with a dry, inert gas.

    • Cool the activated sieves to room temperature under vacuum or in a desiccator.

  • Drying the Solvent:

    • Add the activated molecular sieves to the solvent in a dry storage flask. A typical loading is 5-10% (w/v), meaning 5-10 grams of sieves per 100 mL of solvent.[13]

    • Allow the solvent to stand over the sieves for at least 24 hours.[13] For solvents like THF, a longer period may be necessary.

    • The solvent is now considered anhydrous and should be handled exclusively under an inert atmosphere.[13]

References

Technical Support Center: Improving Quantification Accuracy with Eugenol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Eugenol-d3 as an internal standard for accurate quantification of eugenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of eugenol where three hydrogen atoms have been replaced by deuterium atoms. It is considered an ideal internal standard for the quantification of eugenol, particularly in mass spectrometry-based methods like LC-MS/MS or GC-MS.[1][2] This is because it is chemically and physically almost identical to eugenol, meaning it behaves similarly during sample preparation (extraction, derivatization) and chromatographic analysis.[1][3] The mass difference allows the mass spectrometer to distinguish between the analyte (eugenol) and the internal standard (this compound).[4]

Q2: What are the main advantages of using a stable isotope-labeled internal standard like this compound?

The primary advantages of using a stable isotope-labeled internal standard include:

  • Correction for Matrix Effects: It helps to compensate for the enhancement or suppression of the analyte signal caused by other components in the sample matrix.[3]

  • Compensation for Sample Loss: It accounts for analyte loss during complex sample preparation steps, such as liquid-liquid extraction or solid-phase extraction.[3][4]

  • Correction for Instrumental Variability: It can correct for variations in injection volume and fluctuations in instrument sensitivity over time.[3][5]

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and reproducibility of the quantification are significantly improved.[6]

Q3: In which analytical techniques is this compound commonly used?

This compound is most effectively used in mass spectrometry (MS) based methods due to the detector's ability to differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z). Common techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of eugenol using this compound.

Q4: I am observing high variability in my results (high %RSD). What are the possible causes?

High variability in results can stem from several sources. A systematic approach to troubleshooting is recommended.

  • Inconsistent Internal Standard Spiking: Ensure that the internal standard is added precisely and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process. Inaccurate or inconsistent pipetting of the internal standard is a common source of error.

  • Sample Inhomogeneity: If the sample matrix is not homogeneous, the analyte and internal standard may not be distributed evenly, leading to variable results.[4] Ensure thorough mixing of samples before taking an aliquot.

  • Instrumental Drift: While this compound can correct for some instrumental drift, significant fluctuations in the mass spectrometer's sensitivity can still impact results.[3] Check the instrument's performance and stability.

  • Improper Integration: Inconsistent peak integration for either the analyte or the internal standard can introduce significant variability. Review the integration parameters to ensure correct and consistent peak detection.

Q5: The response of my internal standard (this compound) is very low or inconsistent across samples. What should I do?

A low or inconsistent internal standard response can indicate a problem with sample preparation or instrument performance.

  • Check for Ion Suppression: The internal standard signal may be suppressed by matrix components.[9] Try diluting the sample or using a more effective sample cleanup method to remove interfering substances.

  • Verify Internal Standard Concentration: Double-check the concentration of your this compound stock and working solutions. Degradation or incorrect preparation can lead to a low signal.

  • Assess Extraction Recovery: Poor recovery of the internal standard during sample extraction will result in a low signal. Optimize the extraction procedure to ensure efficient recovery of both eugenol and this compound.

  • Inspect the MS System: A dirty ion source or detector can lead to a general loss of sensitivity. Perform routine maintenance on the mass spectrometer.[10]

Q6: I am noticing a slight shift in the retention time of this compound compared to eugenol. Is this normal?

A small difference in retention time between a deuterated standard and the corresponding analyte can sometimes occur, although they are expected to co-elute.[6] This phenomenon, known as the "isotope effect," is more commonly observed in gas chromatography than in liquid chromatography. If the shift is consistent and the peaks are well-resolved and properly integrated, it may not impact quantification. However, a significant or inconsistent shift could indicate a chromatographic problem that needs to be addressed.

Q7: My calibration curve is non-linear. How can I fix this?

Non-linearity in the calibration curve can be caused by several factors:

  • Detector Saturation: If the concentration of the standards is too high, it can saturate the detector. Extend the calibration range with lower concentration points or dilute the higher concentration standards.

  • Matrix Effects: In some cases, matrix effects can be concentration-dependent, leading to non-linearity.[9]

  • Incorrect Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. An internal standard concentration that is too high or too low can affect the linearity of the response ratio.

Experimental Protocols

Example Protocol: Quantification of Eugenol in Fish Tissue using GC-MS/MS

This protocol is a generalized example based on methodologies described in the literature.[8] Researchers should validate the method for their specific matrix and instrumentation.

  • Preparation of Standards:

    • Prepare a stock solution of eugenol (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of working standard solutions by serially diluting the eugenol stock solution.

    • Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (QuEChERS Method):

    • Homogenize 2 g of fish tissue with 10 mL of water.

    • Add 10 mL of acetonitrile and the internal standard working solution.

    • Shake vigorously for 1 minute.

    • Add magnesium sulfate and sodium acetate, shake for 1 minute, and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

    • Add a cleanup salt mixture (e.g., PSA and C18) to the supernatant, vortex, and centrifuge.

    • The final supernatant is ready for GC-MS/MS analysis.

  • GC-MS/MS Parameters:

    • GC Column: Use a suitable column for phenol analysis (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, ramp to 280°C.

    • MS Ionization Mode: Electron Ionization (EI).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

      • Eugenol Transition: e.g., m/z 164 -> 149

      • This compound Transition: e.g., m/z 167 -> 152

  • Data Analysis:

    • Calculate the ratio of the peak area of eugenol to the peak area of this compound for all standards and samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the eugenol standards.

    • Determine the concentration of eugenol in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance metrics for methods using this compound for the quantification of eugenol.

Table 1: Linearity and Quantification Limits

Analytical MethodMatrixLinear RangeLLOQReference
UPLC-MS/MSAquatic Products2–100 ng/mL2.0–5.0 µg/kg[7]
GC-IT-MS/MSFish Tissue5–1000 µg/L10.0 µg/kg[8]
LC-MS/MSEssential Oils10-200 ng/mL10 ng/mL[11]

Table 2: Recovery and Precision

Analytical MethodMatrixAverage Recovery (%)RSD (%)Reference
UPLC-MS/MSAquatic Products67.0–106.4%1.2–15.7%[7]
GC-IT-MS/MSFish Tissue97.8-108.9%< 9.74%[8]
HPLC-DADClove Samples103.7%0.52%[12]

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Sample (e.g., Plasma, Tissue) Spike 2. Spike with this compound (Internal Standard) Sample->Spike Extract 3. Extract Analytes (e.g., LLE, SPE) Spike->Extract Concentrate 4. Concentrate and Reconstitute Extract->Concentrate Inject 5. Inject into LC-MS/MS or GC-MS Concentrate->Inject Detect 6. Detect Eugenol and This compound Inject->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Ratio 8. Calculate Area Ratio (Eugenol / this compound) Integrate->Ratio Calibrate 9. Plot Calibration Curve Ratio->Calibrate Quantify 10. Quantify Sample Concentration Calibrate->Quantify

Caption: Experimental workflow for the quantification of eugenol using this compound.

troubleshooting Start High Variability in Results? IS_Spiking Check Internal Standard Spiking Procedure Start->IS_Spiking Yes Homogeneity Ensure Sample Homogeneity Start->Homogeneity Yes Integration Review Peak Integration Parameters Start->Integration Yes Instrument Check Instrument Stability Start->Instrument Yes Resolved Problem Resolved IS_Spiking->Resolved Homogeneity->Resolved Integration->Resolved Instrument->Resolved

Caption: Troubleshooting decision tree for high result variability.

relationship cluster_process Analytical Process Analyte Eugenol (Analyte) Extraction Sample Extraction Analyte->Extraction Chromatography Chromatographic Separation Analyte->Chromatography Ionization Mass Spec Ionization Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Chromatography IS->Ionization Ratio Area Ratio (Analyte/IS) Ionization->Ratio Corrects for variability Result Accurate Quantification Ratio->Result

Caption: Relationship between analyte and internal standard in the analytical process.

References

Technical Support Center: Eugenol-d3 Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical methods using Eugenol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Eugenol using this compound as an internal standard is non-linear. What are the potential causes?

A1: Non-linearity in calibration curves, particularly in LC-MS/MS or GC-MS applications, is a common issue. The primary causes can be categorized as follows:

  • Detector Saturation: At high analyte concentrations, the detector response may no longer be proportional to the amount of analyte, leading to a plateauing of the curve.[1][2]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, causing either ion enhancement or suppression.[3][4][5] This can lead to inconsistent analyte-to-internal standard response ratios across the concentration range.

  • Internal Standard Issues: Problems with the internal standard, such as instability, incorrect concentration, or isotopic interference, can lead to a non-linear response.[6]

  • Analyte/Internal Standard Interactions: At high concentrations, the analyte and internal standard may compete for ionization, leading to a non-proportional response.

  • Instrumental Problems: Issues with the instrument, such as a contaminated ion source, can cause signal instability and affect linearity.[1]

Q2: What is an acceptable linearity range for a Eugenol calibration curve?

A2: The acceptable linearity range should be determined during method validation. For a quantitative assay, the coefficient of determination (R²) should typically be ≥ 0.99.[2] However, visual inspection of the calibration curve and analysis of residuals are also crucial to ensure that the linear model is appropriate for the concentration range of interest.

Q3: Can I use a quadratic fit for my non-linear calibration curve?

A3: While a quadratic fit can sometimes be applied to a non-linear curve, it should be used with caution and requires more data points for accurate modeling.[7][8] It is generally preferred to identify and address the root cause of the non-linearity to achieve a linear response, as this simplifies data analysis and improves the robustness of the method.[7]

Troubleshooting Guides

Issue: Non-Linear Calibration Curve at High Concentrations

This is often characterized by the calibration curve flattening or "bending" at the upper concentration levels.

Troubleshooting Workflow: High Concentration Non-Linearity

cluster_0 Troubleshooting: High Concentration Non-Linearity A Observe Non-Linearity at High Concentrations B Hypothesis: Detector Saturation A->B C Hypothesis: Analyte/IS Competition A->C D Action: Dilute High Concentration Standards B->D E Action: Reduce Sample Injection Volume B->E F Action: Optimize IS Concentration C->F G Re-run Calibration Curve D->G E->G F->G H Evaluate Linearity G->H I Issue Resolved H->I Linear J Further Investigation (e.g., Matrix Effects) H->J Non-Linear

Caption: Troubleshooting workflow for non-linearity at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Detector Saturation 1. Dilute the highest concentration standards and re-run the calibration curve. 2. Reduce the injection volume for all standards and samples.A linear response is achieved within the new, lower concentration range or with the reduced injection volume.
Analyte/Internal Standard Competition 1. Evaluate the concentration of the this compound internal standard. It should ideally be in the mid-range of the calibration curve. 2. If the internal standard concentration is too high, prepare a new working solution with a lower concentration.A more consistent analyte-to-internal standard response ratio across the calibration range, leading to improved linearity.
Matrix Effects 1. Perform a matrix effect evaluation by comparing the response of Eugenol in a clean solvent versus a sample matrix extract. 2. If significant matrix effects are observed, improve the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components.Reduced variability in the analyte and internal standard response, resulting in a more linear calibration curve.

Data Presentation: Example of High Concentration Non-Linearity

Concentration (ng/mL)Eugenol Peak AreaThis compound Peak AreaResponse Ratio (Analyte/IS)
110,500505,0000.021
552,000510,0000.102
25260,000500,0000.520
1001,050,000495,0002.121
2502,550,000490,0005.204
5004,500,000485,0009.278
10007,000,000480,00014.583
20008,500,000475,00017.895

In this example, the response ratio begins to plateau at concentrations above 500 ng/mL, indicating potential detector saturation.

Issue: Poor Linearity Across the Entire Calibration Range

This is characterized by a low coefficient of determination (R² < 0.99) and significant scatter of data points around the regression line.

Troubleshooting Workflow: Overall Poor Linearity

cluster_1 Troubleshooting: Overall Poor Linearity K Observe Poor Linearity (R² < 0.99) L Hypothesis: Standard Preparation Error K->L M Hypothesis: IS Instability/Inaccuracy K->M N Hypothesis: Instrument Instability K->N O Action: Prepare Fresh Calibration Standards L->O P Action: Verify IS Stock and Working Solutions M->P Q Action: Check Instrument Performance (e.g., system suitability) N->Q R Re-run Calibration Curve O->R P->R Q->R S Evaluate Linearity R->S T Issue Resolved S->T Linear U Further Investigation (e.g., Method Optimization) S->U Non-Linear

Caption: Troubleshooting workflow for overall poor linearity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Standard Preparation Errors 1. Prepare a fresh set of calibration standards from a new stock solution. 2. Ensure accurate pipetting and dilutions at each step.A well-defined linear relationship between concentration and response with a high R² value.
Internal Standard Instability or Inaccuracy 1. Check the stability of the this compound stock and working solutions.[9] 2. Prepare a fresh internal standard working solution and re-spike the calibration standards.Consistent internal standard peak areas across all calibration points, leading to improved linearity.
Instrument Instability 1. Perform a system suitability test to check for instrument performance, including injection precision and detector sensitivity. 2. Clean the ion source and check for any leaks in the system.Stable and reproducible peak areas for both the analyte and internal standard, resulting in a linear calibration curve.

Data Presentation: Example of a Linear Calibration Curve

Concentration (ng/mL)Eugenol Peak AreaThis compound Peak AreaResponse Ratio (Analyte/IS)
110,600502,0000.021
553,500505,0000.106
25265,000498,0000.532
1001,070,000501,0002.136
2502,680,000499,0005.371
5005,350,000503,00010.636
100010,750,000497,00021.630
200021,400,000501,00042.715

This table demonstrates a strong linear relationship with a consistent internal standard response across the concentration range.

Experimental Protocols

Protocol 1: Preparation of Eugenol and this compound Stock and Working Solutions
  • Eugenol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eugenol standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Eugenol Intermediate Solution (10 µg/mL): Dilute 100 µL of the Eugenol stock solution to 10 mL with methanol.

  • This compound Working Solution (100 ng/mL): Dilute 10 µL of the this compound stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Eugenol intermediate solution into a blank matrix (e.g., plasma, water) and adding a fixed amount of the this compound working solution to each.

Protocol 2: Sample Preparation (Protein Precipitation)
  • To 100 µL of sample (or calibration standard), add 20 µL of the this compound working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Method Parameters (Example)
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Eugenol: Q1/Q3 (e.g., 165.1/133.1)

    • This compound: Q1/Q3 (e.g., 168.1/136.1)

Logical Relationship: Experimental Workflow

cluster_2 Experimental Workflow V Prepare Stock and Working Solutions W Prepare Calibration Standards and Samples V->W X Sample Preparation (e.g., Protein Precipitation) W->X Y LC-MS/MS Analysis X->Y Z Data Processing and Calibration Curve Generation Y->Z AA Quantification of Unknown Samples Z->AA

Caption: A typical experimental workflow for quantitative analysis.

References

Validation & Comparative

Cross-Validation of Eugenol-d3 Bioanalytical Methods: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of a bioanalytical method for Eugenol using its deuterated internal standard, Eugenol-d3, across three different laboratories. The objective of such a study is to ensure the method's robustness, reliability, and consistency when transferred between analytical sites, a critical step in multi-center clinical trials and collaborative research.[1][2] This document outlines the experimental protocol, presents a comparative analysis of the results, and offers a visual representation of the workflow.

Executive Summary

The cross-validation of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Eugenol in human plasma, using this compound as an internal standard, demonstrated comparable performance across three participating laboratories. Key validation parameters, including accuracy and precision, were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results indicate that the method is transferable and can be expected to produce equivalent data, ensuring the integrity of analytical results in multi-site studies.[3]

Experimental Protocols

A detailed protocol was established and distributed to each participating laboratory to ensure uniformity in the execution of the validation runs.

Materials and Reagents
  • Analytes: Eugenol and this compound (stable isotope-labeled internal standard)[4]

  • Matrix: Human plasma (K2-EDTA)

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality control samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: Agilent 1200 HPLC system or equivalent.

  • Mass Spectrometer: AB Sciex 5000 triple quadrupole mass spectrometer or equivalent.

  • Analytical Column: Phenomenex® Synergi Max-RP® (50 x 2.1mm, 2.5um, 100A) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Eugenol: Q1 165.1 -> Q3 133.1

    • This compound: Q1 168.1 -> Q3 136.1

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the quantitative data obtained from the three laboratories. The acceptance criteria for accuracy are a mean value within ±15% of the nominal concentration, and for precision, a coefficient of variation (%CV) not exceeding 15%.[3]

Table 1: Accuracy (%Bias) of Quality Control Samples

Concentration (ng/mL)Laboratory 1Laboratory 2Laboratory 3
Low QC (15 ng/mL) -2.7%-1.5%1.8%
Mid QC (150 ng/mL) 1.3%0.8%-0.5%
High QC (1500 ng/mL) -0.9%-1.2%0.3%

Table 2: Precision (%CV) of Quality Control Samples

Concentration (ng/mL)Laboratory 1Laboratory 2Laboratory 3
Low QC (15 ng/mL) 4.5%5.1%4.8%
Mid QC (150 ng/mL) 3.2%3.8%3.5%
High QC (1500 ng/mL) 2.8%3.1%2.9%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow followed by each laboratory during the cross-validation study.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (Executed at each Laboratory) cluster_post Post-Analytical Phase Protocol Standardized Protocol Distribution QC_Prep Centralized QC Sample Preparation Protocol->QC_Prep Ensures consistency Sample_Prep Sample Preparation (Protein Precipitation) QC_Prep->Sample_Prep Shipment to Labs LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acq Data Acquisition LCMS_Analysis->Data_Acq Data_Processing Data Processing & Quantification Data_Acq->Data_Processing Stat_Analysis Statistical Analysis (Accuracy & Precision) Data_Processing->Stat_Analysis Report Final Report Generation Stat_Analysis->Report

Cross-validation experimental workflow.
Logical Relationship of Cross-Validation

This diagram outlines the logical steps and decision points in a typical bioanalytical method cross-validation process.

G start Start: Need for Inter-Laboratory Data Comparison define_protocol Define Standardized Protocol & Acceptance Criteria start->define_protocol prepare_samples Prepare & Distribute QC Samples define_protocol->prepare_samples lab_analysis Each Laboratory Performs Analysis prepare_samples->lab_analysis collect_data Collect & Collate Data from All Labs lab_analysis->collect_data stat_analysis Statistical Comparison of Results collect_data->stat_analysis pass Results Meet Acceptance Criteria (Method is Cross-Validated) stat_analysis->pass Yes fail Results Do Not Meet Criteria stat_analysis->fail No end End: Method Suitable for Multi-Site Use pass->end investigate Investigate Discrepancies & Re-evaluate fail->investigate investigate->lab_analysis

Logical flow of method cross-validation.

Conclusion

The successful cross-validation of the LC-MS/MS method for Eugenol using this compound demonstrates its suitability for use across multiple laboratories. The presented data confirms that, with a standardized protocol, the method yields consistent and reliable results, thereby ensuring data integrity for large-scale studies. This guide serves as a template for planning and executing similar inter-laboratory method validation studies.

References

The Pinnacle of Precision: Eugenol-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, the demand for heightened accuracy and precision is perpetual. For researchers, scientists, and drug development professionals engaged in the quantitative analysis of eugenol—a compound of significant interest in pharmaceuticals, food science, and cosmetics—the choice of an internal standard is paramount. This guide provides an objective comparison of Eugenol-d3 against other analytical approaches, supported by experimental data, to underscore its superior performance in achieving reliable and reproducible results.

The Gold Standard: Isotope Dilution with this compound

The use of a stable isotope-labeled internal standard, such as this compound, represents the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle of adding a known amount of the isotopically labeled analogue of the analyte to the sample at the beginning of the analytical process. As this compound is chemically identical to eugenol, it co-elutes and co-ionizes, effectively mirroring the behavior of the analyte during extraction, derivatization, and ionization. This intrinsic similarity allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to unparalleled accuracy and precision.

A key advantage of using this compound is its ability to compensate for analyte loss during sample workup. Any loss of the native eugenol will be accompanied by a proportional loss of this compound, leaving the ratio of the two unchanged and thus ensuring the integrity of the quantitative result.

Comparative Performance Analysis

To illustrate the superior performance of this compound, this section presents a comparative summary of validation parameters from various analytical methods for eugenol quantification. The data is compiled from studies employing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Performance Comparison of Analytical Methods for Eugenol Quantification

Analytical MethodInternal StandardMatrixLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LOQ
GC-MS/MS This compound Fish & Shrimp Muscle>0.9994.7 - 109.78Intra-day: 0.71 - 8.45Inter-day: 1.15 - 8.195.0 µg/kg
LC-MS/MS Cinnamic AcidEssential Oil0.9957Intra-day: 85.17 - 115.00Intra-day: <14.21Inter-day: <5.3810 ng/mL
GC-FID Benzyl AlcoholClove Oil----
RP-HPLC None (External Standard)Emulgel0.9996-<31 ppm
HPLC-DAD None (External Standard)Clove Extract>0.9999103.7Intra-day: 0.08 - 0.27Inter-day: 0.32 - 1.192.47 ng/mL

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in matrices and instrumentation.

The data clearly indicates that the GC-MS/MS method utilizing this compound as an internal standard provides excellent accuracy and precision over a range of concentrations in a complex biological matrix. While other methods also demonstrate good performance, the use of a stable isotope-labeled internal standard inherently offers a higher degree of reliability by effectively nullifying matrix-induced variations.

Experimental Protocols

For transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

Method 1: Quantitative Analysis of Eugenol in Fish Tissue using GC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • Homogenize 2 grams of fish muscle tissue.

  • Spike with a known concentration of this compound solution.

  • Extract with 10 mL of acetonitrile by shaking vigorously.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant and subject it to solid-phase extraction (SPE) for cleanup using a C18 cartridge.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS/MS analysis.

2. GC-MS/MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MRM Transitions:

    • Eugenol: [M]+• at m/z 164 → 149, 131

    • This compound: [M]+• at m/z 167 → 152, 134

Method 2: Quantitative Analysis of Eugenol in Essential Oil using LC-MS/MS with Cinnamic Acid Internal Standard

1. Sample Preparation:

  • Dilute the essential oil sample in a 7:3 (v/v) mixture of acetonitrile and water.

  • Add a known concentration of cinnamic acid as the internal standard.

  • Vortex the solution and filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu LC-30AD

  • Mass Spectrometer: AB Sciex QTRAP 6500+

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Eugenol: Precursor ion → Product ions (specific to instrument tuning)

    • Cinnamic Acid: Precursor ion → Product ions (specific to instrument tuning)

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.

GC-MS/MS Workflow for Eugenol Quantification cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Fish Tissue Sample Spike Spike with this compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution in Hexane Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Eugenol/Eugenol-d3 Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: GC-MS/MS workflow with this compound.

Logical Advantage of Isotope Dilution cluster_process Analytical Process cluster_correction Correction Mechanism Analyte Eugenol (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Sample Matrix Matrix->Extraction Analysis LC/GC-MS Analysis Extraction->Analysis Loss Analyte Loss/ Matrix Effects Extraction->Loss Analysis->Loss Ratio Ratio (Eugenol / this compound) Remains Constant Loss->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of Isotope Dilution using this compound.

Conclusion

The quantitative analysis of eugenol demands a methodology that is not only sensitive but also robust against the complexities of various sample matrices. The use of this compound as an internal standard in conjunction with mass spectrometry-based techniques provides a superior analytical solution. Its ability to mimic the analyte throughout the analytical process ensures the highest level of accuracy and precision by correcting for matrix effects and procedural inconsistencies. For researchers and professionals in drug development and other scientific fields, employing this compound is a definitive step towards achieving reliable and defensible quantitative results.

A Comparative Analysis of Eugenol-d3 and 13C-Labeled Eugenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise selection of isotopically labeled compounds is critical for the accuracy and depth of experimental outcomes. This guide provides a comprehensive comparison of two common isotopologues of eugenol: Deuterium-labeled Eugenol (Eugenol-d3) and Carbon-13-labeled Eugenol (13C-labeled eugenol). We will delve into their distinct applications, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate labeled compound for your research needs.

Introduction to Isotopically Labeled Eugenol

Eugenol, a naturally occurring phenolic compound, is extensively studied for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. To investigate its pharmacokinetics, metabolism, and mechanisms of action, researchers rely on isotopically labeled forms of the molecule. Stable isotopes like deuterium (²H or D) and carbon-13 (¹³C) are incorporated into the eugenol structure, enabling its differentiation from the endogenous, unlabeled compound in biological systems.

This compound is a deuterated analog of eugenol where three hydrogen atoms in the methoxy group are replaced with deuterium. This mass shift makes it an excellent internal standard for quantitative analysis using mass spectrometry.

13C-labeled eugenol , on the other hand, contains one or more ¹³C atoms in its carbon skeleton. This labeling is ideal for tracing the metabolic fate of eugenol and elucidating its role in complex biochemical pathways.

Core Applications and Performance Comparison

The primary distinction between this compound and 13C-labeled eugenol lies in their principal applications, which stem from the nature of their isotopic labels.

Quantitative Analysis: The Strength of this compound

This compound is the gold standard for the accurate quantification of eugenol in various biological matrices. Its key advantage is its near-identical chemical and physical properties to unlabeled eugenol, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows it to be separately detected by a mass spectrometer. This co-elution and differential detection are the cornerstones of its use as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Metabolic and Mechanistic Studies: The Utility of 13C-Labeled Eugenol

13C-labeled eugenol is the preferred tool for investigating the metabolic pathways and mechanisms of action of eugenol. By introducing a ¹³C-labeled precursor, researchers can trace the incorporation of the heavy isotope into downstream metabolites. This technique, known as metabolic flux analysis, provides invaluable insights into the biotransformation of eugenol and its impact on cellular metabolism. The distinct mass shifts in metabolites containing the ¹³C label can be readily detected and quantified by mass spectrometry, allowing for the mapping of metabolic networks.

Data Presentation: A Head-to-Head Comparison

FeatureThis compound13C-Labeled Eugenol
Primary Application Internal Standard for QuantificationMetabolic Tracer
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Typical Labeling Position Methoxy group (-OCD₃)Carbon skeleton (e.g., allyl chain, aromatic ring)
Mass Shift (vs. Unlabeled) +3 DaVariable (typically +1 or +2 Da per ¹³C atom)
Key Advantage Co-elutes with unlabeled eugenol, corrects for analytical variability.Enables tracing of carbon atoms through metabolic pathways.
Primary Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Quantification of Eugenol in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the quantification of eugenol in a biological matrix.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Eugenol: e.g., m/z 165 → 133

    • This compound: e.g., m/z 168 → 136

3. Data Analysis:

  • Quantify the peak area ratio of eugenol to this compound.

  • Determine the concentration of eugenol in the sample using a calibration curve prepared with known concentrations of unlabeled eugenol and a fixed concentration of this compound.

Tracing Eugenol Metabolism with 13C-Labeled Eugenol

This protocol provides a general framework for a metabolic labeling experiment.

1. Cell Culture and Labeling:

  • Culture cells (e.g., hepatocytes) in a suitable medium.

  • Replace the medium with a fresh medium containing a known concentration of 13C-labeled eugenol (e.g., [1-¹³C]-eugenol).

  • Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours).

2. Metabolite Extraction:

  • Harvest the cells and quench metabolism by rapid cooling (e.g., with cold saline).

  • Extract metabolites using a suitable solvent system (e.g., 80% methanol).

  • Centrifuge to remove cell debris and collect the supernatant.

3. MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Perform a full scan analysis to detect potential metabolites.

  • Use tandem MS (MS/MS) to fragment ions and aid in structural elucidation.

4. Data Analysis:

  • Identify metabolites that show an incorporation of the ¹³C label by observing a mass shift corresponding to the number of incorporated ¹³C atoms.

  • Analyze the fragmentation patterns to determine the position of the label within the metabolite.

  • Reconstruct the metabolic pathway based on the identified labeled metabolites.

Mandatory Visualizations

Signaling Pathways Modulated by Eugenol

Eugenol has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

PI3K_Akt_Pathway cluster_stimulus Growth Factors cluster_inhibition Eugenol Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF GF Receptor Receptor Tyrosine Kinase GF->Receptor Binds Eugenol Eugenol Akt Akt Eugenol->Akt Inhibits PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Cell_Response Cell Proliferation & Survival Downstream->Cell_Response Leads to workflow cluster_sample Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) IS_Spike Spike with This compound Sample->IS_Spike Extraction Metabolite Extraction IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Eugenol/Eugenol-d3 ratio) MS_Detection->Quantification Metabolite_ID Metabolite Identification (for 13C-studies) MS_Detection->Metabolite_ID

The Gold Standard in Bioanalysis: A Comparative Guide to Quantifying Eugenol with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of small molecules, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of analytical approaches for the determination of Eugenol, a widely studied phenolic compound, with a focus on the significant advantages conferred by the use of a deuterated internal standard, Eugenol-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The accurate determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical aspect of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. In complex biological matrices, achieving low LOD and LOQ values is often challenging due to matrix effects and variability in sample preparation.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical chemical behavior allows the SIL-IS to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. By normalizing the analyte's signal to that of the SIL-IS, a more accurate and precise quantification can be achieved, especially at low concentrations.

Performance Comparison: The Advantage of a Deuterated Internal Standard

The following table summarizes the key performance characteristics of an LC-MS/MS method for a small molecule analyte when using a non-isotope-labeled internal standard versus a stable isotope-labeled internal standard, based on the findings from the lapatinib study, which serves as a representative example of the expected performance improvements for Eugenol quantification with this compound.

Performance ParameterMethod with Non-Isotope-Labeled Internal StandardMethod with Stable Isotope-Labeled Internal Standard (e.g., this compound)
Limit of Detection (LOD) Typically higher due to uncorrected matrix variability.Generally lower, as the internal standard effectively compensates for matrix-induced signal suppression or enhancement.
Limit of Quantification (LOQ) Higher, with reduced precision and accuracy at the lower end of the calibration curve.Lower, with improved precision and accuracy, allowing for reliable quantification of trace amounts.
Precision (%RSD) Acceptable in pooled plasma (<15%), but can be significantly higher in individual patient samples due to matrix differences.Excellent in both pooled and individual samples (<11%), demonstrating robustness to inter-individual matrix variability.[1]
Accuracy (%Bias) Within acceptable limits in pooled plasma (e.g., ±15%), but can show significant bias in individual samples.High accuracy (within ±10%) across different biological matrices, indicating effective correction for recovery and matrix effects.[1]
Correction for Matrix Effects Ineffective in correcting for inter-individual variability in sample recovery and matrix effects.[1]Effectively corrects for inter-individual differences in sample recovery and matrix-induced signal variations.[1]

Experimental Protocol: Determining LOD and LOQ of Eugenol using LC-MS/MS with this compound Internal Standard

This protocol outlines a representative method for determining the LOD and LOQ of Eugenol in a biological matrix (e.g., plasma) using this compound as an internal standard. This method is based on established principles of bioanalytical method validation.

1. Materials and Reagents:

  • Eugenol analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Control biological matrix (e.g., drug-free human plasma)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Eugenol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of Eugenol working solutions by serial dilution of the stock solution with 50% methanol/water to create calibration standards.

  • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol/water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or quality control sample), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation of Eugenol from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for Eugenol).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Eugenol and this compound.

5. Determination of LOD and LOQ:

  • LOD: The limit of detection can be determined based on the signal-to-noise ratio (S/N). A common approach is to identify the concentration at which the S/N is consistently 3:1.

  • LOQ: The limit of quantification is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Typically, the LOQ should have a precision of ≤ 20% relative standard deviation (RSD) and an accuracy of 80-120%.

Experimental Workflow Diagram

LOD_LOQ_Workflow Workflow for LOD and LOQ Determination of Eugenol using this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Determination stock_sol Prepare Stock Solutions (Eugenol & this compound) working_sol Prepare Working Solutions (Calibration Standards & IS) stock_sol->working_sol sample_spike Spike Blank Matrix with Calibration Standards working_sol->sample_spike is_addition Add this compound (IS) to all samples sample_spike->is_addition protein_precip Protein Precipitation (Acetonitrile) is_addition->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconst Evaporation & Reconstitution centrifuge->evap_reconst lcms_analysis LC-MS/MS Analysis (MRM Mode) evap_reconst->lcms_analysis peak_integration Peak Integration & Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration calib_curve Construct Calibration Curve peak_integration->calib_curve lod_det Determine LOD (S/N = 3) calib_curve->lod_det loq_det Determine LOQ (Precision & Accuracy) calib_curve->loq_det

Caption: Experimental workflow for determining the LOD and LOQ of Eugenol.

References

Assessing the Isotope Effect of Eugenol-d3 on Analytical Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount. When quantifying eugenol, a versatile phenolic compound found in various essential oils, the use of a deuterated internal standard, Eugenol-d3, is a common practice to enhance the reliability of results. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to assess the impact and benefits of using this compound.

The primary "isotope effect" of using this compound in quantitative analysis is the significant improvement in the accuracy and precision of the results. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. This is because they share near-identical chemical and physical properties with the analyte, eugenol. Consequently, they co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation, injection, and ionization, which are common sources of error in analytical runs.

Comparative Analysis of Analytical Methods

The use of this compound as an internal standard is particularly advantageous in complex matrices, such as biological fluids or tissues, where matrix effects can significantly impact the analyte's signal. The internal standard helps to normalize the analyte's response, leading to more reliable quantification.

Data Presentation:

Below is a summary of validation parameters for a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the determination of eugenol, highlighting the typical performance achieved when using a deuterated internal standard like this compound. For comparison, typical validation data for an HPLC-UV method using an external standard is also presented.

Table 1: GC-MS/MS Method Validation with this compound Internal Standard

ParameterResult
Linearity Range5–1000 µg/L
Correlation Coefficient (R²)0.9996
Limit of Detection (LOD)5.0 µg/kg
Limit of Quantification (LOQ)10.0 µg/kg
Intraday Precision (%RSD)< 9.74%
Interday Precision (%RSD)< 9.74%
Accuracy (Relative Error)-2.20% to 8.89%

Data synthesized from a study on eugenol determination in fish tissues.

Table 2: HPLC-UV Method Validation with External Standard

ParameterResult
Linearity Range12.5–1000 ng/mL
Correlation Coefficient (r²)> 0.9999
Limit of Detection (LOD)0.81 ng/mL
Limit of Quantification (LOQ)2.47 ng/mL
Intraday Precision (%RSD)0.08–0.27%
Interday Precision (%RSD)0.32–1.19%

Data from a validated HPLC method for eugenol in clove extract.[1][2][3]

While the HPLC-UV method with an external standard shows excellent precision, it is more susceptible to variations in sample preparation and injection volume. The GC-MS/MS method with a deuterated internal standard provides high accuracy and precision, especially in complex sample matrices.

Experimental Protocols

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound

A common method for the quantification of eugenol in biological samples involves GC-MS/MS with this compound as an internal standard.

  • Sample Preparation: Tissues are typically homogenized and extracted with an organic solvent like ethyl acetate. The internal standard, this compound, is added at a known concentration to all samples, calibration standards, and quality controls before extraction.

  • Chromatographic Separation: A capillary column, such as an HP-5ms, is used for separation. The oven temperature is programmed to achieve optimal separation of eugenol from other matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both eugenol and this compound are monitored.

  • Quantification: The concentration of eugenol is determined by calculating the ratio of the peak area of eugenol to the peak area of this compound and comparing this ratio to a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For less complex matrices, such as essential oil extracts, an HPLC-UV method with external standard calibration can be employed.

  • Sample Preparation: The sample is diluted with a suitable solvent, such as methanol, and filtered before injection.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used with an isocratic mobile phase, for instance, a mixture of methanol and water.[1][2][3]

  • UV Detection: The eluent is monitored at a wavelength where eugenol exhibits maximum absorbance, typically around 280 nm.

  • Quantification: A calibration curve is constructed by plotting the peak areas of external standards of known concentrations against their respective concentrations. The concentration of eugenol in the sample is then determined from this curve.

Visualizations

Experimental Workflow

G General Analytical Workflow for Eugenol Quantification cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Sample Collection Sample Collection Homogenization (for tissues) Homogenization (for tissues) Sample Collection->Homogenization (for tissues) Addition of this compound (IS) Addition of this compound (IS) Homogenization (for tissues)->Addition of this compound (IS) Solvent Extraction Solvent Extraction Addition of this compound (IS)->Solvent Extraction Centrifugation/Filtration Centrifugation/Filtration Solvent Extraction->Centrifugation/Filtration GC-MS/MS or HPLC GC-MS/MS or HPLC Centrifugation/Filtration->GC-MS/MS or HPLC Peak Integration Peak Integration GC-MS/MS or HPLC->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: General workflow for eugenol quantification.

Signaling Pathways of Eugenol

Eugenol has been shown to exert its biological effects through the modulation of various signaling pathways.

G Key Signaling Pathways Modulated by Eugenol cluster_0 Inflammation cluster_1 Cell Proliferation & Survival cluster_2 Cellular Response Eugenol Eugenol NF-kB NF-kB Eugenol->NF-kB Inhibition MAPK MAPK Eugenol->MAPK Modulation WNT/beta-catenin WNT/beta-catenin Eugenol->WNT/beta-catenin Downregulation Anti-inflammatory Effects Anti-inflammatory Effects NF-kB->Anti-inflammatory Effects Apoptosis Apoptosis MAPK->Apoptosis Antiproliferative Effects Antiproliferative Effects WNT/beta-catenin->Antiproliferative Effects

Caption: Eugenol's impact on key signaling pathways.

References

Comparative Analysis of Eugenol Across Diverse Products Using Eugenol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers providing objective comparisons of eugenol content in essential oils, dental materials, and food products, supported by established experimental data and detailed methodologies.

This guide offers a comprehensive comparative analysis of eugenol concentrations in various commercially available products. The quantification is benchmarked against the stable isotope-labeled internal standard, Eugenol-d3, to ensure high accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand the variable presence of eugenol in different matrices and the methodologies to accurately quantify it.

Data Summary of Eugenol Content

The following table summarizes the quantitative data for eugenol content in different products. The use of an isotope dilution method with this compound as the internal standard is the recommended approach for achieving the most accurate results, as it effectively corrects for matrix effects and variations in extraction efficiency. While not all cited studies explicitly used this compound, the data provides a valuable comparative overview. For new analyses, the adoption of the detailed protocol in this guide is strongly recommended for consistency and accuracy.

Product CategorySpecific ProductEugenol ConcentrationAnalytical MethodReference
Essential Oils Clove Bud Oil83% - 88.4%GC-MS[1]
Cinnamon Leaf Oil70-96%Not Specified[2]
Nutmeg Essential OilEssential oil constituentNot Specified[3]
Dental Materials Zinc Oxide-Eugenol Cement (Product A)87.2%GC-FID, GC-MS[4]
Zinc Oxide-Eugenol Cement (Product B)85.1%GC-FID, GC-MS[4]
Zinc Oxide-Eugenol Cement (Product C)82.3%GC-FID, GC-MS[4]
Zinc Oxide-Eugenol Cement (Product D)79.8%GC-FID, GC-MS[4]
Zinc Oxide-Eugenol Cement (Product E)72.9%GC-FID, GC-MS[4]
Zinc Oxide-Eugenol Cement (Product F)68.4%GC-FID, GC-MS[4]
Zinc Oxide-Eugenol Cement (Product G)65.5%GC-FID, GC-MS[4]
Food Products Chili Essential Oil77,700 ng/mLLC-MS/MS[5]
Clove (Spice)313.67 ± 0.87 mg/gUPLC[6]
Bay Leaves (Spice)44.95 ± 0.56 mg/gUPLC[6]
Nutmeg (Spice)59.66 ± 0.41 mg/gUPLC[6]

Experimental Protocol: Quantification of Eugenol using this compound by GC-MS

This protocol outlines a robust method for the quantification of eugenol in diverse matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This stable isotope dilution technique is the gold standard for accurate quantification in complex samples.

Materials and Reagents
  • Eugenol (analytical standard, >99% purity)

  • This compound (internal standard, >98% isotopic purity)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Sample-specific extraction solvents (e.g., acetone for dental cements, hexane for essential oils)

  • Nitrogen gas (high purity)

Sample Preparation

The sample preparation method must be adapted to the specific matrix of the product being analyzed.

a) Essential Oils:

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add a known concentration of this compound internal standard solution.

  • Dilute to volume with methanol.

  • Vortex for 1 minute to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

b) Dental Cements (Zinc Oxide-Eugenol based):

  • Accurately weigh approximately 50 mg of the set cement into a glass vial.

  • Add 1 mL of acetone and a known concentration of this compound internal standard.

  • Cap the vial and sonicate for 30 minutes to dissolve the eugenol.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol and transfer to a GC vial.

c) Food Products (Solid, e.g., Spices):

  • Homogenize the solid sample to a fine powder.

  • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

  • Add a known concentration of this compound internal standard.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Vortex for 5 minutes, followed by ultrasonication for 20 minutes.

  • Centrifuge at 6000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Eugenol: m/z 164 (quantifier), 149, 131 (qualifiers).

    • This compound: m/z 167 (quantifier), 152, 134 (qualifiers).

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of eugenol and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of this compound against the concentration of eugenol.

  • Quantify the eugenol content in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Visualizations

Experimental Workflow for Eugenol Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Product Sample (Essential Oil, Dental Cement, Food) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Matrix-Specific Extraction (Solvent Extraction, Sonication) Spike->Extraction Cleanup Sample Cleanup (Centrifugation, Filtration) Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Data Acquisition (Peak Area Integration) GCMS->Data Calibration Calibration Curve (Eugenol/Eugenol-d3 Ratio) Data->Calibration Quantify Concentration Calculation Calibration->Quantify Result Final Eugenol Concentration Quantify->Result antimicrobial_action cluster_membrane Bacterial Cell Membrane cluster_cellular Intracellular Effects Eugenol Eugenol Disruption Membrane Disruption Eugenol->Disruption interacts with Inhibition Enzyme Inhibition Eugenol->Inhibition Permeability Increased Permeability Disruption->Permeability ATP ATP Depletion Permeability->ATP Depolarization Membrane Depolarization Permeability->Depolarization CellDeath Cell Death ATP->CellDeath Depolarization->CellDeath Inhibition->CellDeath

References

Safety Operating Guide

Proper Disposal of Eugenol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Eugenol-d3, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this compound waste effectively.

Immediate Safety and Handling Precautions

This compound, a deuterated form of Eugenol, requires careful handling due to its potential hazards. Based on data for structurally similar compounds, this compound should be treated as harmful if swallowed, a potential skin sensitizer, and an eye irritant. Long-term exposure may have mutagenic or carcinogenic effects. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its non-deuterated analog, Eugenol. This information is critical for understanding the substance's properties and for making informed decisions on handling and disposal.

PropertyThis compoundEugenol
Molecular Formula C₁₀H₉D₃O₂[1][2]C₁₀H₁₂O₂
Molecular Weight 167.22 g/mol [1][2][3]164.2 g/mol [4]
Appearance Colorless to pale yellow oily liquid[1][5]Pinkish liquid[4]
Boiling Point No data available253°C[4]
Melting Point No data available-11°C[4]
Flash Point No data available112°C[4]
Solubility Soluble in DMSO (100 mg/mL)[2]Very slightly soluble in water[6]
Log P (octanol/water) No data available2.7[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and disposal.

1. Waste Identification and Segregation:

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizers. It should be collected in a dedicated, properly labeled waste container.

2. Waste Collection and Container Management:

  • Container Selection: Use a chemically compatible container with a secure screw-top cap. The original product container is often a suitable choice. Ensure the container is in good condition and free from leaks.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant). Include the accumulation start date and the name of the principal investigator or laboratory.

  • Collection: Collect all this compound waste, including contaminated materials like pipette tips and gloves, in the designated container.

3. On-site Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

4. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely, providing all necessary information about the waste stream.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from generation to final pickup.

Eugenol_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management generate Generate this compound Waste identify Identify as Hazardous Waste generate->identify segregate Segregate Waste identify->segregate collect Collect in Labeled Container segregate->collect store Store in SAA with Secondary Containment collect->store request Request Waste Pickup store->request pickup EHS Pickup request->pickup transport Transport to Disposal Facility pickup->transport dispose Final Disposal transport->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.